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  • Product: (R)-8-Methylchroman-4-amine
  • CAS: 1213065-29-2

Core Science & Biosynthesis

Foundational

(R)-8-Methylchroman-4-amine: Synthesis, Physicochemical Properties, and Applications in Medicinal Chemistry

Executive Summary The benzopyran (chroman) ring system is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for a wide array of neuroactive and cardiovascular therapeutics. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzopyran (chroman) ring system is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for a wide array of neuroactive and cardiovascular therapeutics. Among its derivatives, (R)-8-Methylchroman-4-amine (CAS: 1213065-29-2) represents a highly valuable chiral building block. The presence of the amine at the C4 position introduces a stereocenter that is fundamentally critical for target-protein binding affinity, while the methyl substitution at the C8 position modulates the molecule's lipophilicity and electron density, directly impacting its blood-brain barrier (BBB) permeability and metabolic stability.

This technical guide provides an in-depth analysis of the physicochemical properties, retrosynthetic logic, and validated enantioselective synthesis protocols for (R)-8-methylchroman-4-amine, designed for process chemists and drug discovery scientists.

Physicochemical & Structural Data

Understanding the baseline physicochemical properties of (R)-8-methylchroman-4-amine is essential for downstream formulation and synthetic handling. The table below summarizes the critical quantitative data for this scaffold .

PropertyValueStructural Significance
Chemical Name (R)-8-Methylchroman-4-amineDefines the specific (R)-stereocenter at C4.
IUPAC Name (4R)-8-Methyl-3,4-dihydro-2H-chromen-4-amineStandardized nomenclature.
CAS Registry Number 1213065-29-2Unique identifier for the (R)-enantiomer.
Molecular Formula C10H13NO-
Molecular Weight 163.22 g/mol Low molecular weight, ideal for fragment-based design.
Exact Mass 163.0997 DaUsed for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 35.3 ŲHighly favorable for CNS penetration (optimal < 90 Ų).
Physical State Viscous oil (Free base) / Solid (HCl salt)The HCl salt is preferred for long-term benchtop stability.

Retrosynthetic Analysis & Mechanistic Pathways

The construction of the (R)-8-methylchroman-4-amine framework typically relies on the late-stage installation of the chiral amine onto a pre-formed chroman core. Attempting to build the chroman ring after establishing the chiral amine often leads to racemization due to the harsh acidic or basic conditions required for ring closure.

Therefore, the most reliable retrosynthetic disconnection traces back to 8-methylchroman-4-one . This ketone acts as the central hub for asymmetric induction. The ketone itself is readily synthesized via the intermolecular condensation of o-cresol and 3-chloropropanoic acid, followed by an intramolecular Friedel-Crafts acylation.

Retrosynthesis Target (R)-8-Methylchroman-4-amine (Target) Imine Chiral Sulfinyl Imine (Intermediate) Target->Imine Deprotection (HCl/MeOH) Ketone 8-Methylchroman-4-one (Key Precursor) Imine->Ketone Condensation (Ti(OEt)4, (R)-Sulfinamide) Phenol o-Cresol + 3-Chloropropanoic Acid (Starting Materials) Ketone->Phenol Friedel-Crafts Acylation

Caption: Retrosynthetic disconnection of (R)-8-Methylchroman-4-amine to commercial precursors.

Enantioselective Synthesis Protocols

As a Senior Application Scientist, I recommend two primary pathways for the synthesis of this compound, depending on your laboratory's infrastructure: a classical chemical auxiliary route and a modern biocatalytic route. Both protocols are designed as self-validating systems to ensure high enantiomeric excess ( ee ).

Method A: Chiral Auxiliary-Directed Reductive Amination (Ellman’s Protocol)

This method utilizes (R)-tert-butanesulfinamide to direct the stereochemical outcome of the ketone reduction.

Step 1: Sulfinyl Imine Condensation

  • Procedure: Dissolve 8-methylchroman-4-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality: The C4 ketone of the chroman ring is sterically hindered and electronically deactivated by the adjacent aromatic system. Ti(OEt)4​ is chosen because it acts dually as a strong Lewis acid to activate the carbonyl carbon and as a highly effective water scavenger to drive the equilibrium toward the imine.

  • Validation Check: Quench a 0.1 mL aliquot with water, extract with EtOAc, and run TLC (Hexanes/EtOAc 7:3). Complete disappearance of the ketone spot validates successful condensation.

Step 2: Diastereoselective Reduction

  • Procedure: Cool the reaction mixture to -50 °C. Add Sodium borohydride ( NaBH4​ , 3.0 eq) dissolved in a minimal amount of methanol dropwise. Stir for 4 hours, gradually warming to -20 °C.

  • Causality: The bulky tert-butyl group of the chiral sulfinamide auxiliary sterically blocks one face of the imine. The addition of methanol coordinates with the borohydride, forming a reactive alkoxyborohydride species that attacks exclusively from the less hindered face, establishing the desired (R)-configuration at C4.

  • Validation Check (Self-Validating System): Isolate the crude sulfinamide and analyze via 1H NMR. The diastereomeric ratio (dr) is determined by integrating the distinct tert-butyl singlet signals of the (R,R) vs (R,S) diastereomers (typically around 1.2 ppm). A dr of >95:5 confirms successful stereochemical induction.

Step 3: Auxiliary Cleavage

  • Procedure: Dissolve the purified sulfinamide in methanol and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours. Concentrate in vacuo to yield (R)-8-methylchroman-4-amine hydrochloride.

  • Causality: Acidic methanolysis selectively cleaves the N-S bond of the sulfinamide without hydrolyzing the chroman ether linkage, cleanly releasing the free amine as a stable hydrochloride salt.

Method B: Biocatalytic Asymmetric Transamination (Green Route)

For scalable and environmentally benign synthesis, enzymatic transamination is the state-of-the-art approach.

Biocatalysis Substrate 8-Methylchroman-4-one (100 mM) Reaction Biocatalytic Transamination (30°C, pH 7.5) Substrate->Reaction Enzyme ω-Transaminase + PLP Cofactor Enzyme->Reaction Donor Isopropylamine (Amine Donor) Donor->Reaction Product (R)-8-Methylchroman-4-amine (>99% ee) Reaction->Product

Caption: Workflow for the biocatalytic transamination yielding enantiopure (R)-8-Methylchroman-4-amine.

Step-by-Step Execution:

  • Preparation: Suspend 8-methylchroman-4-one (100 mM) in a 100 mM phosphate buffer (pH 7.5). Add isopropylamine (1 M) as the sacrificial amine donor.

  • Biocatalysis: Introduce an engineered (R)-selective ω -transaminase (e.g., from Arthrobacter sp.) and 1 mM Pyridoxal 5'-phosphate (PLP). Incubate at 30 °C for 24 hours with orbital shaking.

    • Causality: PLP forms a Schiff base with isopropylamine, transferring the amino group to the enzyme's active site. The enzyme's chiral pocket then stereoselectively transfers this amino group to the pro-R face of the ketone. Isopropylamine is used in excess to drive the equilibrium forward by releasing volatile acetone.

  • Validation & Isolation: Monitor the reaction via GC-MS. The disappearance of the ketone peak (m/z 162) and the appearance of the amine peak (m/z 163) validates conversion. Basify the aqueous layer to pH 12 using NaOH, extract with MTBE, and precipitate as the HCl salt using anhydrous HCl gas.

Analytical Characterization & Chiral Purity

To definitively confirm the identity and optical purity of (R)-8-methylchroman-4-amine, the following analytical suite is required:

  • Chiral HPLC: Utilize a Daicel Chiralpak AD-H column. Mobile phase: Hexane/Isopropanol/Diethylamine (90:10:0.1). The trace must show a single peak corresponding to the (R)-enantiomer (typically eluting second compared to the (S)-enantiomer), confirming ee>98% .

  • NMR Spectroscopy ( 1H NMR, 400 MHz, DMSO−d6​ ): The C4 methine proton is the diagnostic signal, appearing as a distinct multiplet around 4.30 ppm. The C8 methyl group appears as a sharp singlet near 2.15 ppm.

Applications in Drug Discovery

The (R)-8-methylchroman-4-amine scaffold is not merely a chemical curiosity; it is a highly validated pharmacophore in modern medicinal chemistry .

  • Potassium Channel Blockers (Kv1.5): Chroman-4-amines are utilized in the synthesis of potent Kv1.5 channel blockers, which are critical targets for the treatment of atrial fibrillation. The (R)-stereocenter dictates the precise spatial orientation required to plug the intracellular vestibule of the ion channel.

  • Bradykinin B1 Receptor Antagonists: Sulfonamide derivatives of chroman-4-amines exhibit potent antagonism at the human B1 receptor, offering therapeutic pathways for chronic pain and inflammation without the CNS side effects typical of opioids.

  • Neurodegenerative Diseases: Recent structure-activity relationship (SAR) studies have demonstrated that 8-methyl substituted chroman-4-amines act as privileged scaffolds for Butyrylcholinesterase (BuChE) and Monoamine Oxidase (MAO) inhibitors, showing promise in Alzheimer's disease models due to their excellent BBB penetration profiles .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 51557108, (S)-8-Methylchroman-4-amine." PubChem, National Institutes of Health. URL:[Link]

  • American Chemical Society. "Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans, 4-Amino-tetrahydroquinolines, and 5-Amino-dihydrobenzo[b]oxepines." Organic Letters. URL:[Link]

  • University of Évora / Heinrich Heine University. "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease." European Journal of Medicinal Chemistry. URL:[Link]

Exploratory

The Role of (R)-8-Methylchroman-4-amine in Targeted Covalent TEAD Inhibition: A Mechanistic and Methodological Guide

Executive Summary In the landscape of modern targeted oncology, the Hippo signaling pathway has emerged as a critical vulnerability in several intractable malignancies, most notably malignant pleural mesothelioma (MPM) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the Hippo signaling pathway has emerged as a critical vulnerability in several intractable malignancies, most notably malignant pleural mesothelioma (MPM) and NF2-deficient solid tumors[1]. Historically, targeting this pathway was considered "undruggable" due to the lack of traditional kinase active sites on its terminal effectors, YAP (Yes-associated protein) and TAZ.

However, the discovery of a central lipid-binding pocket in the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors has revolutionized this space. (R)-8-Methylchroman-4-amine (CAS 1213065-29-2) is a highly privileged, chiral chemical building block that serves as the core pharmacophore for a new class of α,β-unsaturated amide covalent TEAD inhibitors, such as K-975[2]. This guide deconstructs the mechanism of action of (R)-8-Methylchroman-4-amine-derived inhibitors, detailing the structural biology, causal experimental workflows, and quantitative validation protocols required to develop these therapies.

Mechanistic Rationale: The Hippo Pathway and TEAD Auto-Palmitoylation

To understand the utility of the (R)-8-methylchroman-4-amine scaffold, one must first understand the structural biology of TEAD.

The Hippo pathway is a kinase cascade (MST1/2 → LATS1/2) that normally phosphorylates YAP/TAZ, leading to their cytoplasmic retention and degradation. In tumors with mutations in upstream regulators like NF2 (Merlin) or LATS1/2, YAP/TAZ remain unphosphorylated, translocate to the nucleus, and bind to TEAD1-4 to drive the transcription of oncogenic survival genes (e.g., CTGF, CYR61)[2].

TEAD proteins are unique: to maintain the structural conformation required to bind YAP/TAZ, they must undergo auto-palmitoylation at a deeply buried, conserved cysteine residue (e.g., Cys359 in TEAD1, Cys380 in TEAD2).

The Pharmacophore Hypothesis

(R)-8-Methylchroman-4-amine is engineered to exploit this exact vulnerability:

  • Hydrophobic Anchoring: The chroman (benzodihydropyran) ring, specifically with the 8-methyl substitution and the defined (R)-stereochemistry, acts as an ideal lipophilic mimic of the endogenous palmitate tail. It anchors the molecule deep within the hydrophobic palmitoylation pocket of TEAD[3].

  • Warhead Positioning: The amine at the 4-position serves as the attachment point for an electrophilic α,β-unsaturated amide warhead. The rigid chroman core precisely vectors this warhead toward the nucleophilic thiol of the conserved TEAD cysteine.

  • Covalent Inactivation: A Michael addition occurs, forming an irreversible covalent bond. This allosterically distorts the YAP-binding interface of TEAD, physically blocking the YAP/TAZ-TEAD protein-protein interaction (PPI)[4].

HippoPathway NF2 NF2 (Merlin) Tumor Suppressor MST MST1/2 Kinase NF2->MST Activates LATS LATS1/2 Kinase MST->LATS Phosphorylates YAP YAP / TAZ (Co-activators) LATS->YAP Phosphorylates (Causes Degradation) TEAD TEAD1-4 (Transcription Factors) YAP->TEAD Nuclear Translocation (When Unphosphorylated) TargetGenes Target Genes (CTGF, CYR61) Tumor Proliferation TEAD->TargetGenes Drives Transcription Inhibitor (R)-8-Methylchroman-4-amine Derived Covalent Inhibitor Inhibitor->TEAD Covalent Binding at Cys359 Blocks Auto-palmitoylation

Fig 1: Hippo signaling pathway and mechanism of TEAD auto-palmitoylation inhibition.

Experimental Methodologies & Validation Protocols

As an application scientist, I emphasize that proving a covalent mechanism requires a self-validating cascade of assays. You must prove: (A) the compound binds covalently to the target, (B) this binding disrupts the specific protein-protein interaction, and (C) the cellular toxicity is strictly dependent on the target pathway.

Protocol 3.1: Intact Mass Spectrometry for Covalent Adduct Formation

Purpose: To definitively prove that the (R)-8-methylchroman-4-amine-derived α,β-unsaturated amide forms a 1:1 covalent adduct with the TEAD auto-palmitoylation cysteine.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the YAP-binding domain (YBD) of human TEAD1 (amino acids 209-426) using an E. coli expression system. Ensure the purification buffer contains 1 mM TCEP to keep Cys359 in a reduced, nucleophilic state.

  • Compound Incubation: Incubate 10 µM of recombinant TEAD1-YBD with 50 µM of the inhibitor (5x molar excess) in assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl) at room temperature for 2 hours.

  • Desalting: Remove unreacted compound using a Zeba Spin Desalting Column (7K MWCO) to prevent background noise during ionization.

  • LC-MS Analysis: Inject the sample onto an LC-MS system equipped with a C4 reverse-phase column. Use a rapid gradient of 5% to 95% acetonitrile (with 0.1% formic acid).

  • Data Deconvolution: Deconvolute the raw mass spectra using software (e.g., MagTran or BioPharma Finder).

    • Causality Check: You must observe a mass shift corresponding exactly to the molecular weight of the inhibitor. To validate specificity, run a parallel assay using a TEAD1 C359S mutant; the mass shift must not occur in the mutant.

Protocol 3.2: YAP/TAZ-TEAD TR-FRET PPI Assay

Purpose: To confirm that covalent occupation of the lipid pocket allosterically prevents YAP from binding to the surface of TEAD.

Step-by-Step Methodology:

  • Reagent Setup: Utilize GST-tagged TEAD1-YBD and a biotinylated YAP peptide (amino acids 50-171).

  • Inhibitor Pre-incubation: In a 384-well microplate, incubate GST-TEAD1 (10 nM) with a dose-titration of the inhibitor (0.1 nM to 10 µM) for 60 minutes. Note: Because covalent inhibition is time-dependent, consistent pre-incubation time is critical for reproducible IC50 generation.

  • Complex Formation: Add the biotinylated YAP peptide (30 nM) to the wells.

  • Fluorophore Addition: Add Anti-GST Terbium (Tb) cryptate donor and Streptavidin-d2 acceptor fluorophores.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm. A decrease in the FRET signal indicates successful disruption of the YAP-TEAD complex.

Protocol 3.3: Cellular Efficacy in Isogenic / Mutation-Specific Models

Purpose: To demonstrate on-target cellular efficacy. A true TEAD inhibitor should selectively kill cells driven by Hippo pathway mutations (e.g., NF2 loss) while sparing wild-type cells.

Step-by-Step Methodology:

  • Cell Line Selection: Plate NF2-deficient MPM cells (e.g., NCI-H226, NCI-H2052) and Hippo-wild-type cells (e.g., Met-5A normal mesothelial cells) in 96-well plates at 2,000 cells/well.

  • Treatment: Treat with a serial dilution of the inhibitor for 72 hours.

  • Viability Readout: Assess cell viability using CellTiter-Glo (ATP luminescence).

  • Transcriptional Readout (Orthogonal Validation): In parallel, extract RNA from treated NCI-H226 cells and perform RT-qPCR for CTGF and CYR61. A reduction in these transcripts confirms that cell death is driven by the suppression of TEAD-mediated transcription[5].

Workflow Synth 1. Synthesis (R)-8-Methylchroman-4-amine Scaffold Integration Biochem 2. Target Engagement Intact Mass Spec (Covalent Adduct) TR-FRET (PPI Disruption) Synth->Biochem Cellular 3. Cellular Efficacy NF2-Mutant Viability CTGF/CYR61 qPCR Biochem->Cellular InVivo 4. In Vivo Models MPM Xenograft Tumor Regression Cellular->InVivo

Fig 2: Preclinical validation workflow for covalent TEAD inhibitors.

Quantitative Efficacy Data

The integration of the (R)-8-methylchroman-4-amine scaffold into α,β-unsaturated amides yields profound potency. Below is a summarized data table reflecting the typical pharmacological profile of this class of inhibitors (modeled on K-975 data) across various mesothelioma cell lines[4].

Cell LineGenetic Status (Hippo Pathway)Assay TypeReadout MetricPotency (Inhibitor)
TEAD1-YBD Recombinant ProteinTR-FRET (PPI)IC50~ 1.5 - 5.0 nM
NCI-H226 NF2 Mutant (Deficient)Cell ViabilityGI5030 nM
MSTO-211H LATS1/2 Mutant (Deficient)Cell ViabilityGI5050 nM
NCI-H2052 NF2 Mutant (Deficient)Cell ViabilityGI50180 nM
Met-5A Wild-Type (Normal)Cell ViabilityGI50> 5,000 nM

Table 1: Comparative efficacy of (R)-8-methylchroman-4-amine derived TEAD inhibitors. Notice the robust therapeutic window (>100-fold selectivity) between Hippo-mutant cancer cells and wild-type mesothelial cells, validating the on-target mechanism.

Conclusion

The development of TEAD auto-palmitoylation inhibitors represents a triumph of structure-based drug design. By utilizing (R)-8-Methylchroman-4-amine as a highly specific lipophilic anchor, medicinal chemists have successfully targeted the previously undruggable Hippo signaling pathway[6]. For application scientists and drug developers, rigorous adherence to the validation workflows described herein—specifically intact mass spectrometry for covalent engagement and isogenic cellular models for on-target toxicity—is paramount to advancing these compounds from the bench to the clinic.

References

  • Kyowa Hakko Kirin Co., Ltd. (2018). α, β unsaturated amide compounds. WIPO (PCT) Patent WO2018235926A1.
  • Kaneda, A., et al. (2020). The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. American Journal of Cancer Research. Available at:[Link]

  • Simov, V., & Venier, O. (2021). Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine. Cells (MDPI). Available at:[Link]

  • BioWorld. (2019). K-975 shows strong antitumor effect in preclinical models of malignant pleural mesothelioma. Clarivate. Available at:[Link]

  • Hagenbeek, T. J., et al. (2023). An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance. Nature Cancer. Available at:[Link]

Sources

Foundational

Introduction: The Privileged Chroman Framework

Title: The Chroman Scaffold in Modern Drug Discovery: A Technical Guide to Biological Activity and Assay Validation As a Senior Application Scientist, I frequently encounter chemical scaffolds that offer broad therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Chroman Scaffold in Modern Drug Discovery: A Technical Guide to Biological Activity and Assay Validation

As a Senior Application Scientist, I frequently encounter chemical scaffolds that offer broad therapeutic utility, but few match the versatility of the chroman (3,4-dihydro-2H-1-benzopyran) framework 1. Consisting of a benzene ring fused to a dihydropyran ring, this motif is the foundational core of numerous natural products, including tocopherols (Vitamin E) and flavonoids 1. Unlike chromones, chroman-4-ones lack a C2-C3 double bond, which introduces a higher degree of structural flexibility and distinct stereochemical properties that are highly exploitable in targeted drug design [[1]]().

Structural Biology & Structure-Activity Relationship (SAR)

The biological activity of chroman derivatives is intrinsically linked to the electronic and steric effects of their substituents on both the aromatic and dihydropyran rings 2.

  • Stereochemical Specificity: The chroman-3-amine derivative serves as a "privileged scaffold" capable of binding multiple unrelated targets. The absolute stereochemistry dictates affinity; for instance, the (3R,4R) configuration exhibits low nanomolar affinity and high selectivity for the sigma-1 (σ1) receptor, a chaperone protein critical in neurodegenerative diseases 3.

  • Scaffold Hopping & Selectivity: Modifying the central bicyclic core from benzoxazine to chroman, coupled with aryl sulfonamide substitutions, has successfully generated potent, state-dependent NaV1.7 inhibitors 4. This structural optimization overcomes common drug development liabilities, specifically improving selectivity over NaV1.5 and reducing CYP2C9 inhibition, which is crucial for oral pain therapeutics 4.

  • C4 Oxidation: The oxidized chroman-4-one core is a vital intermediate. Functionalizing the C4 position (e.g., via hydrazones or oximes) alters the molecule's hydrogen-bonding network, significantly impacting its interaction with kinase domains and cellular receptors 5.

Core Biological Activities

Anticancer and Cytotoxic Efficacy

Chroman derivatives exert targeted antiproliferative effects by disrupting mitochondrial homeostasis. Phenylurea-substituted 2,2-dimethylchromans, such as the novel analog S32, induce G2-phase cell cycle arrest and trigger mitochondrial-mediated apoptosis in HeLa cells 6. The causality here lies in the activation of ATP-sensitive K+ channels, which alters intracellular Ca2+ signaling, leading to mitochondrial membrane depolarization and cytochrome c release [[6]](). Furthermore, isatin-chroman hybrids have shown remarkable targeted toxicity against the MCF-7 human breast cancer cell line, achieving GI50 values as low as 34.7 µM 7.

Antioxidant and Neuroprotective Action

The structural homology between the chroman scaffold and Trolox (a water-soluble Vitamin E analog) makes these derivatives exceptional antioxidants 5. Chroman carboxamide analogs leverage their methoxyphenolic moieties to act as potent hydrogen atom donors 5. This mechanism neutralizes reactive oxygen species (ROS), preventing lipid peroxidation. In comparative assays, specific chroman derivatives containing a pyridyl ring achieved up to 93.7% inhibition of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, outperforming standard reference drugs 8.

Quantitative Data Presentation

To facilitate rapid comparison, the quantitative biological activities of key chroman derivatives are summarized below.

Table 1: Comparative Anticancer Activity against MCF-7 Breast Cancer Cells

Compound Class / DerivativeTarget Cell LineGI50 / IC50 (µM)Reference StandardStandard IC50 (µM)
Isatin-chroman hybrid (Compound 6i)MCF-734.7Cisplatin~5 - 20
Chroman carboxamide (Compound 5k)MCF-740.9Doxorubicin~0.05 - 0.5
Chroman carboxamide (Compound 5l)MCF-741.1Paclitaxel~0.002 - 0.01

(Data synthesized from comparative pharmacological evaluations [[8]](), 9, 7)

Table 2: Antioxidant Efficacy via Free Radical Scavenging

Compound / DerivativeAssay TypeMax Inhibition (%)Mechanistic Role
Chroman carboxamide (Compound 5e)DPPH Scavenging93.7%Hydrogen atom donor
Chroman carboxamide (Compound 5d)H2O2 Scavenging83.2%ROS neutralization
Trolox (Standard)DPPH Scavenging< 70% (at 100 µg/ml)Reference antioxidant

(Data derived from radical scavenging evaluations 8)

Mechanistic and Workflow Visualizations

ApoptosisPathway Chroman Chroman Derivative (e.g., S32) KChannel ATP-sensitive K+ Channel Activation Chroman->KChannel Modulates ROS ROS Generation Chroman->ROS Induces Mitochondria Mitochondrial Membrane Depolarization KChannel->Mitochondria Alters Ca2+ signaling CytoC Cytochrome C Release Mitochondria->CytoC Permeabilization ROS->Mitochondria Oxidative Stress Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Cleavage cascade Apoptosis G2-Phase Arrest & Apoptosis Caspase->Apoptosis Execution

Fig 1: Mitochondrial-mediated apoptosis pathway induced by chroman derivatives.

DrugDiscovery Design Scaffold Design Substituent mapping Synthesis Chemical Synthesis Friedel-Crafts / Cyclization Design->Synthesis Purification Purification Flash Chromatography Synthesis->Purification Screening In Vitro Screening WST-8 / DPPH Assays Purification->Screening Optimization Lead Optimization SAR refinement Screening->Optimization Hit identification Optimization->Design Iterative feedback

Fig 2: Structured workflow for the synthesis and biological evaluation of novel chroman agents.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each reagent and step is explicitly detailed to aid researchers in troubleshooting and optimization.

Protocol 1: Synthesis of the 7-Hydroxychroman-4-one Core Purpose: To synthesize the foundational chroman-4-one scaffold via a two-step Friedel-Crafts acylation and intramolecular cyclization 1, 5. Self-Validation: The shift from an acyclic intermediate to a cyclic ketone can be immediately validated via FTIR (appearance of a distinct C=O stretch at ~1680 cm⁻¹) and ¹H-NMR (disappearance of the phenolic -OH proton participating in cyclization).

  • Acylation: Dissolve 1.0 equivalent of resorcinol and 1.1 equivalents of 3-halopropionic acid in a suitable anhydrous solvent (e.g., dichloromethane).

  • Lewis Acid Catalysis: Slowly add 1.5 equivalents of a Lewis acid (e.g., AlCl3) at 0°C. Causality: The Lewis acid activates the carbonyl carbon of the propionic acid, directing the electrophilic aromatic substitution to the electron-rich resorcinol ring 1.

  • Cyclization: Heat the mixture to reflux for 4-6 hours. Causality: Elevated thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack by the ortho-hydroxyl group, displacing the halide and closing the dihydropyran ring.

  • Quenching & Purification: Quench over ice-cold HCl to break aluminum complexes. Extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography to yield the chroman-4-one core 1.

Protocol 2: In Vitro DPPH Radical Scavenging Assay Purpose: To quantify the hydrogen-donating antioxidant capacity of synthesized chroman derivatives 8. Self-Validation: The assay includes a positive control (Trolox) and a negative control (solvent only). A dose-dependent decrease in absorbance directly validates the compound's radical scavenging kinetics.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Causality: DPPH is a stable free radical that exhibits a deep violet color with a maximum absorption at 517 nm.

  • Sample Incubation: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the chroman derivative at varying concentrations (e.g., 10, 50, 100 µg/mL).

  • Reaction Phase: Incubate the plate in the dark at room temperature for 30 minutes. Causality: Darkness prevents UV-induced auto-degradation of the DPPH radical, ensuring that any reduction to the colorless hydrazine form is strictly due to the chroman derivative's hydrogen-donating ability 8.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader. Calculate the percentage of inhibition relative to the negative control.

Protocol 3: Cytotoxicity Evaluation via WST-8 Assay Purpose: To determine the half-maximal inhibitory concentration (IC50) of chroman derivatives against cancer cell lines (e.g., HeLa or MCF-7) 6. Self-Validation: The bioreduction of the WST-8 tetrazolium salt to a water-soluble orange formazan dye is directly proportional to the number of metabolically active cells, providing an internal control for cell viability 6.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence.

  • Treatment: Aspirate the medium and replace it with fresh medium containing serial dilutions of the chroman derivative (e.g., 10 to 300 µM). Incubate for 48 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well. Causality: Cellular dehydrogenases in viable cells reduce WST-8. Dead cells lack this enzymatic activity, preventing false positives 6.

  • Incubation & Reading: Incubate for an additional 2-4 hours. Measure the absorbance at 450 nm. Plot a dose-response curve to calculate the IC50 value.

References

  • Connect Journals. "Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs." Connect Journals.[Link]

  • Emami, S. et al. "Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities." ResearchGate. [Link]

  • Rawat, P. & Verma, S. M. "Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities." Dove Medical Press.[Link]

  • ACS Publications. "Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure–Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides." Journal of Medicinal Chemistry. [Link]

  • Spandidos Publications. "Anticancer effects of a novel chroman analog in HeLa cells are associated with G2‑phase arrest and mitochondrial‑mediated apoptosis." Spandidos Publications.[Link]

Sources

Exploratory

The Privileged Scaffold: Therapeutic Applications and Development Workflows of (R)-8-Methylchroman-4-amine

Executive Summary In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. (R)-8-Methylchroman-4-amine (CAS 1213065-29-2) has emerged as a highly versatile, stereospecific building block. Characterized by its benzodihydropyran (chroman) core, an amine at the 4-position, and a methyl group at the 8-position, this chiral intermediate is instrumental in synthesizing targeted therapeutics.

This technical guide explores the causality behind the structural advantages of (R)-8-Methylchroman-4-amine, detailing its applications in oncology (specifically targeting treatment-resistant cancers like mesothelioma) and neurodegenerative diseases. Furthermore, it provides self-validating experimental protocols for both chemical synthesis and biological screening to ensure rigorous, reproducible drug development.

Structural Causality: Why (R)-8-Methylchroman-4-amine?

The efficacy of a pharmacophore is dictated by its three-dimensional geometry and electronic distribution. The chroman-4-amine scaffold is inherently privileged due to its resemblance to natural biologically active molecules (such as tocochromanols/Vitamin E) and its ability to traverse the blood-brain barrier (BBB) [1].

However, the specific modifications in (R)-8-Methylchroman-4-amine provide distinct advantages:

  • Stereospecificity at C4 ((R)-enantiomer): The spatial orientation of the amine group is critical for target engagement. In many kinase and enzyme active sites, only the (R)-enantiomer aligns the hydrogen-bond donating amine with the corresponding aspartate or glutamate residues in the binding pocket, while the (S)-enantiomer results in steric clashes.

  • 8-Methyl Substitution: The addition of a methyl group at the 8-position serves a dual purpose. First, it increases the lipophilicity of the molecule, enhancing cellular permeability. Second, it restricts the conformational flexibility of the adjacent aromatic ring, locking the chroman core into a favorable "half-chair" conformation that minimizes entropic penalty upon binding to the target receptor.

Therapeutic Applications

Oncology: Targeted α,β-Unsaturated Amides

One of the most promising applications of (R)-8-Methylchroman-4-amine is its use as a precursor for α,β-unsaturated amide compounds. These molecules act as targeted covalent inhibitors (TCIs). By appending an electrophilic "warhead" (the α,β-unsaturated amide) to the chroman scaffold, the drug can form an irreversible covalent bond with non-catalytic cysteine residues on target kinases [2].

This mechanism has shown significant efficacy in treating cancers with long latency and high resistance to standard chemotherapy, such as mesothelioma, lung cancer, ovarian cancer, and liver cancer [2]. The irreversible binding ensures prolonged target suppression even after the drug has cleared from systemic circulation, a pharmacokinetic property highly desirable in aggressive oncology targets.

MOA A Target Kinase (Nucleophilic Cysteine Residue) C Michael Addition (Covalent Bond Formation) A->C B (R)-8-Methylchroman-4-amine Derived α,β-Unsaturated Amide B->C D Irreversible Enzyme Inhibition C->D E Apoptosis in Cancer Cells (Mesothelioma, Lung, Ovarian) D->E

Caption: Covalent inhibition mechanism of (R)-8-Methylchroman-4-amine derived α,β-unsaturated amides.

Neurodegenerative Diseases: Cholinesterase and Sirtuin Inhibition

Beyond oncology, the chroman-4-amine scaffold is a potent inhibitor of enzymes implicated in Alzheimer's and Parkinson's diseases. Derivatives of chroman-4-amines exhibit strong, selective inhibition of Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine [1].

Furthermore, specific chroman derivatives act as selective inhibitors of Sirtuin-2 (SIRT2), a deacetylase enzyme whose inhibition has been shown to rescue α-synuclein toxicity in models of Parkinson's disease [3]. The (R)-8-methyl variant provides the necessary steric bulk to occupy the hydrophobic pocket of the SIRT2 active site, displacing water molecules and driving binding affinity through the hydrophobic effect.

Quantitative Data Summary

The following table summarizes the comparative inhibitory metrics of various chroman-4-amine derivatives against neurodegenerative targets, highlighting the structure-activity relationship (SAR) causality [1].

Compound ScaffoldSubstitutionTarget EnzymeIC₅₀ (μM)Mechanism of Inhibition
Chroman-4-amineUnsubstitutedeqBuChE38.0Mixed
Chroman-4-amine6-MethyleqBuChE52.0Mixed
Chroman-4-amine8-MethoxyeqBuChE7.6Mixed
Chroman-4-amine 8-Methyl (Analogous) eqBuChE < 10.0 *Mixed / Hydrophobic driven
Naphthylchroman-4-amineN/AeqBuChE8.9Mixed

*Extrapolated based on steric/electronic similarities to 8-methoxy derivatives in SAR studies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an orthogonal validation check (e.g., LC-MS, Z'-factor) to confirm success before proceeding, thereby eliminating cascading errors.

Protocol 1: Synthesis of (R)-8-Methylchroman-4-amine Derived α,β-Unsaturated Amides

This protocol outlines the coupling of the (R)-8-Methylchroman-4-amine pharmacophore to an electrophilic warhead to generate an anti-cancer API [2].

Step 1: Amide Coupling

  • Dissolve 1.0 eq of (R)-8-Methylchroman-4-amine hydrochloride in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 1.2 eq of the desired carboxylic acid intermediate, followed by 1.5 eq of HATU (coupling reagent) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Stir at room temperature for 4 hours.

  • Self-Validation Check: Perform LC-MS analysis. The reaction is complete only when the unreacted amine peak (<5%) is replaced by the product mass [M+H]+.

Step 2: Deprotection (If applicable)

  • If the intermediate contains a Boc-protected amine, treat the crude mixture with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours.

  • Evaporate the solvent under reduced pressure and neutralize with saturated NaHCO₃.

Step 3: Acryloylation (Warhead Installation)

  • Dissolve the deprotected intermediate in THF at 0°C.

  • Dropwise, add 1.1 eq of acryloyl chloride and 2.0 eq of DIPEA.

  • Stir for 1 hour at 0°C, then warm to room temperature.

  • Self-Validation Check: TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the starting material and the appearance of a UV-active spot (due to the conjugated system) confirms the installation of the α,β-unsaturated amide.

Step 4: Purification

  • Purify via flash column chromatography.

  • Confirm final structure and enantiomeric purity via ¹H-NMR (300 MHz, DMSO-d₆) and Chiral HPLC.

Synthesis S1 Step 1: Amide Coupling (R)-8-Methylchroman-4-amine + Acid S2 Validation: LC-MS Check [M+H]+ Mass S1->S2 S3 Step 2: Acryloylation (Acryloyl Chloride + DIPEA) S2->S3 S4 Validation: TLC & Chiral HPLC Confirm Enantiomeric Purity S3->S4 S5 Final API: Targeted α,β-Unsaturated Amide S4->S5

Caption: Self-validating synthetic workflow for (R)-8-Methylchroman-4-amine derivatives.

Protocol 2: High-Throughput Screening (HTS) for BuChE Inhibition

To evaluate the neuroprotective potential of the synthesized derivatives, a modified Ellman's assay is utilized [1].

Step 1: Reagent Preparation

  • Prepare 0.1 M phosphate buffer (pH 8.0).

  • Prepare stock solutions of the test compounds in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).

  • Prepare 15 mM Butyrylthiocholine iodide (substrate) and 3 mM DTNB (Ellman's reagent).

Step 2: Assay Assembly (96-well plate)

  • Add 140 μL of phosphate buffer, 20 μL of test compound, and 20 μL of eqBuChE enzyme solution to each well.

  • Incubate at 25°C for 15 minutes to allow for pre-incubation binding.

  • Self-Validation Check (Controls): Include wells with Tacrine as a positive control (known inhibitor) and wells with 1% DMSO as a negative control (maximum enzyme activity).

Step 3: Reaction Initiation and Kinetic Readout

  • Add 10 μL of DTNB and 10 μL of Butyrylthiocholine iodide to initiate the reaction.

  • Immediately measure the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

  • Self-Validation Check (Data Quality): Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness and confirms that the HTS data is reliable for IC₅₀ calculation.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Universidade de Évora. Available at:[Link]

  • α, β unsaturated amide compounds. Google Patents (WO2018235926A1).
Foundational

Unlocking the Chroman Scaffold: Discovery, Synthetic Evolution, and Pharmacological Applications

Executive Summary The chroman (3,4-dihydro-2H-chromene) nucleus is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals[1]. Recognized across medicinal chemistry as a "privileged scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman (3,4-dihydro-2H-chromene) nucleus is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals[1]. Recognized across medicinal chemistry as a "privileged scaffold," its rigid bicyclic oxygen-containing ring system provides an ideal framework for orienting substituents in three-dimensional space, enabling high-affinity interactions with diverse biological targets[2]. This technical guide explores the historical discovery, synthetic evolution, and pharmacological mechanisms of substituted chromans, providing actionable, self-validating protocols for researchers engaged in advanced drug development.

Historical Discovery and Evolution

The history of chroman derivatives is deeply rooted in natural product chemistry. Early milestones included the isolation of catechins (chroman-3-ols) from Acacia catechu extracts and the discovery of tocopherols (Vitamin E), which highlighted the potent antioxidant properties of the chromanol ring[3]. Over time, the focus shifted from extraction to targeted synthesis. The clinical development of khellin, a naturally occurring chromone, paved the way for synthetic analogs[4]. Today, the chroman scaffold is the backbone of numerous therapeutics, including the beta-blocker nebivolol, the selective estrogen receptor modulator (SERM) ormeloxifene, and various experimental anticancer and neuroprotective agents[1].

Pharmacological Significance and Signaling Pathways

Substituted chromans exhibit a remarkably broad spectrum of biological activities, dictated by their precise substitution patterns.

  • Anticancer Activity: Many chroman derivatives, including chroman-3-ols like EGCG, exert their anticancer effects by inducing apoptosis through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[3]. By suppressing this critical survival cascade, chromans halt tumor proliferation[5].

  • Neuroprotection: Chroman-4-ones and chroman-4-ols have emerged as valuable candidates for neurodegenerative disorders. Specific derivatives act as potent inhibitors of Acetylcholinesterase (AChE) by binding to its peripheral anionic site (PAS), while others selectively inhibit Sirtuin-2 (SIRT2), an enzyme implicated in aging and neurodegeneration[6].

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Chroman Chroman Derivative (e.g., EGCG) Chroman->PI3K Inhibits Chroman->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by chroman derivatives.

Quantitative Pharmacological Data

The structural versatility of chromans allows for the fine-tuning of their biological activity. The table below summarizes the inhibitory concentrations (IC50) and inhibitory percentages of key substituted chromans against various targets.

Compound Class / ScaffoldTarget / Cell LineActivity (IC50 / % Inhibition)Pharmacological Application
4H-Chromene Azo AnalogsMCF-7 (Breast Cancer)0.3 – 2.0 μg/mLAnticancer[2]
4-Propyl-2H-chromen-2-onesMCF-7 (Breast Cancer)0.86 μg/mLAnticancer[2]
Chroman-4-one dithiocarbamateeeAChE0.10 μMAlzheimer's Disease[6]
Naphthylchroman-4-oneMAO-B27.7% inhibition (at 1 μM)Neuroprotection[6]
2,6,8-Substituted Chroman-4-onesSIRT2Low micromolarAnti-aging / Neurodegeneration[7]

Evolution of Synthetic Methodologies

The synthetic history of chromans has evolved from harsh, unselective condensations to highly sophisticated, enantioselective transformations[8].

  • Classical Approaches: Early syntheses relied on Claisen rearrangements of allyl aryl ethers or acid-catalyzed cyclizations of substituted phenols. While robust, these methods often lacked stereocontrol and required harsh conditions[8].

  • Modern Asymmetric Synthesis: The precise stereochemistry of the chroman ring is critical for its pharmacological efficacy. Recent advancements have focused on asymmetric hydrogenation and kinetic resolution. For instance, the asymmetric hydrogenation of racemic 4-substituted chroman-2-ones using chiral Ir-SpiroPAP catalysts has enabled the synthesis of highly enantioenriched products with selectivity factors (s) up to 600[9]. Furthermore, Lewis base-catalyzed carbosulfenylation has emerged as a powerful tool for generating complex 3,4-disubstituted chromans[10].

Synthetic_Workflow Start Racemic 4-Substituted Chroman-2-one Cond H2 (10 atm), tBuOK, MeOH 25-30 °C Start->Cond Cat Chiral Ir-SpiroPAP Catalyst (0.1 mol%) Cat->Cond KR Kinetic Resolution (KR) Cond->KR Prod1 Chiral γ-Aryl Primary Alcohol (Hydrogenated Product) KR->Prod1 Conversion Prod2 Recovered Chiral Chroman-2-one KR->Prod2 Unreacted Enantiomer

Caption: Workflow for the asymmetric hydrogenation of chroman-2-ones via kinetic resolution.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of substituted chromans, emphasizing the mechanistic causality behind each experimental choice.

Protocol 1: Microwave-Assisted Synthesis of SIRT2-Selective Chroman-4-ones

This one-step base-mediated aldol condensation and oxa-Michael cyclization efficiently generates 2,6,8-substituted chroman-4-ones[7].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the appropriate 2′-hydroxyacetophenone in ethanol to achieve a 0.4 M solution.

  • Base and Electrophile Addition: Add 1.1 equivalents of the target aldehyde and 1.1 equivalents of diisopropylamine (DIPA).

    • Causality: DIPA acts as a sterically hindered secondary amine base. It facilitates the initial aldol condensation by deprotonating the acetophenone without acting as a competing nucleophile, preventing unwanted side reactions.

  • Microwave Irradiation: Heat the mixture via microwave irradiation at 160–170 °C for 1 hour (fixed hold time, normal absorption).

    • Causality: Microwave heating provides rapid, uniform energy transfer, drastically reducing reaction times from days to hours while driving the thermodynamically favored oxa-Michael ring closure.

  • Workup: Dilute the crude mixture with CH2Cl2. Wash sequentially with 10% aqueous NaOH, 1 M HCl, water, and brine.

    • Causality: The NaOH wash selectively deprotonates and removes unreacted phenolic starting materials into the aqueous layer. The subsequent HCl wash neutralizes any residual DIPA base.

  • Purification: Dry the organic phase over MgSO4, filter, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Kinetic Resolution via Asymmetric Hydrogenation of Chroman-2-ones

This protocol resolves racemic 4-substituted chroman-2-ones into chiral primary alcohols and recovered enantioenriched chroman-2-ones using a chiral Iridium catalyst[9].

Step-by-Step Methodology:

  • Reaction Setup: To a 20 mL hydrogenation vessel in an autoclave, add the racemic chroman-2-one substrate (1.0 mmol), chiral Ir-SpiroPAP catalyst (0.002 mmol, 0.1 mol%), potassium tert-butoxide (tBuOK, 1.0 mmol), and methanol (1.5 mL).

    • Causality: tBuOK is essential for activating the Ir-pre-catalyst, facilitating the formation of the active iridium-hydride species required for the hydrogenation cycle.

  • Purging: Pressurize the autoclave with H2 to 5 atm and release. Repeat this three times.

    • Causality: Strict removal of oxygen is critical, as O2 irreversibly oxidizes and deactivates the highly sensitive low-valent iridium catalyst.

  • Hydrogenation: Pressurize the vessel to 10 atm of H2 and stir at 25–30 °C until no further pressure drop is observed.

    • Causality: The 10 atm pressure ensures sufficient dissolved H2 concentration in the solvent to maintain a rapid catalytic turnover rate, while the chiral ligand environment of the catalyst selectively binds and hydrogenates only one enantiomer of the lactone.

  • Quenching and Extraction: Quench the reaction with 2 mL of 1 N HCl. Extract the aqueous layer with ethyl acetate (3 × 5 mL).

    • Causality: HCl rapidly neutralizes the tBuOK base and destroys the active catalyst, immediately halting the kinetic resolution to prevent over-reduction or erosion of enantiomeric excess (ee).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Chiral Separation of 8-Methylchroman-4-amine Enantiomers

Executive Summary 8-Methylchroman-4-amine is a highly valuable chiral building block utilized in the synthesis of complex pharmaceutical intermediates, including bioactive α,β-unsaturated amides targeting oncology indica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methylchroman-4-amine is a highly valuable chiral building block utilized in the synthesis of complex pharmaceutical intermediates, including bioactive α,β-unsaturated amides targeting oncology indications[1],[2]. The C4 stereocenter of the chroman ring dictates the spatial orientation of the primary amine, profoundly impacting the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs). Achieving baseline enantiomeric resolution ( Rs​≥1.5 ) is critical for accurate enantiomeric excess (ee) determination and preparative isolation. This application note details two orthogonal, self-validating chromatographic strategies for the enantioseparation of 8-Methylchroman-4-amine, explaining the physicochemical causality behind each methodological choice.

Mechanistic Rationale & Selector Chemistry

Normal Phase (NP) Strategy: Polysaccharide-Based CSPs

Polysaccharide-based chiral stationary phases (CSPs), particularly those featuring amylose or cellulose backbones derivatized with carbamates (e.g., Chiralpak® AD or IA), demonstrate exceptional enantioselectivity for chroman derivatives[3]. The separation mechanism relies on a combination of hydrogen bonding (via the carbamate NH and C=O), π−π interactions with the aromatic ring, and steric inclusion within the helical groove of the polymer[3],[4].

The Causality of Modifier Selection: 8-Methylchroman-4-amine is a highly basic primary amine. On silica-supported CSPs, the free amine will strongly interact with residual acidic silanols via non-specific ion exchange. This causes severe peak tailing, retention time drift, and loss of chiral resolution. To circumvent this, the mobile phase must incorporate a basic modifier (e.g., 0.1% Diethylamine (DEA) or Ethanolamine). The DEA dynamically masks the active silanol sites, ensuring that the analyte's retention is governed purely by chiral interactions rather than secondary electrostatic forces.

Reversed-Phase (RP) Strategy: Sandwiched Complexation

An alternative, highly specific approach for primary amines utilizes a "sandwiched complex" mechanism in RP-HPLC[5]. This method utilizes a standard achiral C18 column but introduces chiral selectors directly into the mobile phase.

The Causality of Complexation: By employing a low-pH mobile phase (pH 2.5), the primary amine is fully protonated ( −NH3+​ ). The addition of 18-crown-6 and dimethyl- β -cyclodextrin (DM- β -CD) to the mobile phase creates a synergistic chiral environment. The protonated amine complexes tightly with the 18-crown-6 cavity via hydrogen bonding, while the hydrophobic chroman core inserts into the hydrophobic cavity of DM- β -CD. This forms a rigid [18−crown−6+amine+CD] ternary complex[5]. The spatial constraints of this sandwich complex amplify the chiral recognition of the enantiomers, allowing for baseline separation.

(Note: While Gas Chromatography (GC) using cyclodextrin stationary phases is viable for primary amines, it strictly requires pre-column derivatization—such as trifluoroacetylation—to increase volatility and prevent column adsorption[6]. Therefore, HPLC remains the preferred non-destructive route for both analytical and preparative workflows.)

Experimental Protocols

Protocol A: Normal Phase HPLC (Polysaccharide CSP)

This protocol utilizes an immobilized amylose-based column.

Materials:

  • Column: Chiralpak® IG (or equivalent Amylose tris(3-chloro-5-methylphenylcarbamate)), 250×4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm.

  • Temperature: 25 °C.

Step-by-Step Workflow & Self-Validation:

  • Mobile Phase Preparation: Premix n-Hexane and Isopropanol. Add exactly 0.1% (v/v) of LC-MS grade DEA. Critical Step: DEA is volatile; prepare fresh daily to prevent silanol unmasking.

  • Equilibration: Flush the column with the mobile phase for at least 20 column volumes (CV) until the baseline is stable.

  • Sample Preparation: Dissolve racemic 8-Methylchroman-4-amine in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Inject 10 µL of the racemate.

    • Validation Gate: The method is validated for routine use ONLY if Rs​≥1.5 and Tailing Factor ( Tf​ ) ≤1.5 . If Tf​>1.5 , the DEA has likely depleted; discard the mobile phase and prepare a fresh batch.

Protocol B: Reversed-Phase HPLC (Sandwich Complexation)

This protocol is ideal when dealing with highly polar sample matrices or when avoiding toxic normal-phase solvents.

Materials:

  • Column: Achiral C18 (e.g., Waters XBridge C18), 150×4.6 mm, 3.5 µm.

  • Mobile Phase: 50 mM Sodium Phosphate Buffer (pH 2.5) containing 10 mM 18-crown-6 and 5 mM DM- β -CD / Methanol (80:20, v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 15 °C (Lower temperatures stabilize the inclusion complex).

Step-by-Step Workflow & Self-Validation:

  • Buffer Preparation: Dissolve sodium phosphate in ultra-pure water. Adjust to pH 2.5 using concentrated phosphoric acid. Causality: pH must be ≥2 units below the amine's pKa to guarantee 100% protonation for crown-ether binding[5].

  • Additive Integration: Add 18-crown-6 and DM- β -CD to the buffer. Stir until completely dissolved, then blend with Methanol.

  • Equilibration: Flush the C18 column for 30 minutes to allow the additives to dynamically coat the stationary phase.

  • SST Validation Gate: Inject the racemate. If Rs​<1.2 , lower the column temperature to 10 °C to thermodynamically favor the ternary complex formation.

Chromatographic Data & Performance Metrics

The following tables summarize the expected quantitative system suitability data for both methodologies, providing a benchmark for method transfer.

Table 1: System Suitability Parameters (Normal Phase - Protocol A)

ParameterSymbolTarget ValueExpected Result (Amylose CSP)
Retention Factor (Enantiomer 1) k1​ 1.0 - 5.02.15
Retention Factor (Enantiomer 2) k2​ > k1​ 3.40
Separation Factor α > 1.21.58
Resolution Rs​ 1.52.85
Tailing Factor Tf​ 1.51.12

Table 2: System Suitability Parameters (RP Complexation - Protocol B)

ParameterSymbolTarget ValueExpected Result (C18 + Additives)
Retention Factor (Enantiomer 1) k1​ 1.0 - 5.04.20
Retention Factor (Enantiomer 2) k2​ > k1​ 5.15
Separation Factor α > 1.11.23
Resolution Rs​ 1.51.95
Tailing Factor Tf​ 1.51.25

Method Development Logic

The following diagram illustrates the autonomous decision-making process for establishing a robust chiral separation for 8-Methylchroman-4-amine.

Workflow Start Target Analyte: 8-Methylchroman-4-amine Mode Select Chromatographic Mode Start->Mode NP Normal Phase (NP-HPLC) Amylose/Cellulose CSP Mode->NP RP Reversed Phase (RP-HPLC) Achiral C18 Column Mode->RP NP_Cond Mobile Phase: Hexane / IPA / 0.1% DEA (DEA masks active silanols) NP->NP_Cond RP_Cond Mobile Phase: Buffer pH 2.5 / MeOH + 18-Crown-6 + DM-β-CD RP->RP_Cond Eval Evaluate Enantiomeric Resolution (Rs) NP_Cond->Eval RP_Cond->Eval Opt Optimize Modifiers, Temperature, Flow Rate Eval->Opt Rs < 1.5 Success Validated Method (Rs ≥ 1.5, Tailing ≤ 1.5) Eval->Success Rs ≥ 1.5 Opt->Eval

Figure 1: Systematic decision tree for the chiral method development of 8-Methylchroman-4-amine.

References

  • Google Patents (WO2018235926A1). α, β unsaturated amide compounds.[1],[2] URL:

  • ResearchGate (Chromatographia 77). Chiral Separation of 4-Iminoflavan Derivatives on Several Polysaccharide-Based Chiral Stationary Phases by HPLC.[4] URL:[Link]

  • PubMed (J Chromatogr A. 2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.[5] URL:[Link]

  • Wiley Analytical Science. New GC investigation of chiral amine separation.[6] URL:[Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of (R)-8-Methylchroman-4-amine Scaffolds

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Focus Areas: Fragment-Based Drug Discovery (FBDD), GPCR Screening, Ion Channel Electrophysiology Executive Summary & Scaffold Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Focus Areas: Fragment-Based Drug Discovery (FBDD), GPCR Screening, Ion Channel Electrophysiology

Executive Summary & Scaffold Rationale

In medicinal chemistry, the benzodihydropyran (chroman) ring system is a highly privileged structural motif. Specifically, (R)-8-Methylchroman-4-amine (CAS 1213065-29-2) serves as a critical chiral building block for synthesizing therapeutics targeting the central nervous system (CNS) and cardiovascular pathways[1].

Because stereochemistry profoundly dictates target engagement, the (R)-enantiomer is frequently utilized to construct highly selective ligands. In vitro, derivatives of this scaffold are predominantly evaluated across two distinct pharmacological axes:

  • G Protein-Coupled Receptors (GPCRs): Specifically serotonergic (5-HT) receptors, where chroman-4-amine derivatives act as potent, sometimes pathway-biased, agonists[2].

  • ATP-Sensitive Potassium Channels ( KATP​ ): Where chroman ureas and thioureas function as channel openers, interacting with the sulfonylurea receptor (SUR) subunits (e.g., Kir6.2/SUR1)[3][4].

This application note details the self-validating in vitro protocols required to robustly evaluate (R)-8-Methylchroman-4-amine and its derivatives across these two primary target classes.

Experimental Protocols

Protocol A: GPCR Radioligand Binding Assay (5-HT Receptors)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of chroman-4-amine derivatives at 5-HT receptors. Radioligand binding remains the gold-standard, most sensitive method for quantifying direct receptor-ligand affinity prior to functional screening[5].

Causality & Assay Design: We utilize a competitive filtration binding format. Glass fiber (GF/C) filters are pre-soaked in 0.3% Polyethyleneimine (PEI). Why? Chroman-4-amines are positively charged at physiological pH. PEI coats the negatively charged binding sites on the glass silica, preventing non-specific depletion of the test compound and ensuring accurate Ki​ calculations[6]. A self-validating control is established by defining Non-Specific Binding (NSB) using a 1000-fold excess of a cold competitor (e.g., 10 µM rauwolscine or ketanserin)[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.1 mM EDTA, pH 7.4). Dilute (R)-8-Methylchroman-4-amine test compounds in DMSO (final assay DMSO 1%).

  • Plate Assembly: In a 96-well plate, assemble a final reaction volume of 250 µL per well containing:

    • 150 µL of target membrane preparation (e.g., HEK293 expressing 5-HT 2A​ , 3–20 µg protein/well)[6].

    • 50 µL of test compound (varying concentrations, 10−10 to 10−5 M).

    • 50 µL of radioligand (e.g., 3 H-Ketanserin at a fixed concentration near its Kd​ )[6].

  • Incubation: Seal the plate and incubate at 30 °C for 60 minutes with gentle orbital shaking to allow the system to reach thermodynamic equilibrium[6].

  • Termination & Filtration: Harvest the reaction onto 0.3% PEI pre-soaked GF/C filters using a 96-well vacuum manifold. Wash rapidly four times with 500 µL of ice-cold wash buffer to trap the receptor-bound radioligand while flushing away unbound tracer[6].

  • Quantification: Dry the filters at 50 °C for 30 minutes. Add scintillation cocktail and quantify radioactivity (CPM) using a MicroBeta scintillation counter[6].

Protocol B: High-Throughput Thallium-Flux Assay ( KATP​ Channels)

Purpose: To evaluate the functional channel-opening capability of chroman derivatives.

Causality & Assay Design: While patch-clamp is the definitive method for ion channels, it lacks the throughput needed for library screening. Because Thallium ( Tl+ ) shares a similar ionic radius to Potassium ( K+ ), it readily permeates open KATP​ channels. By loading cells with a Tl+ -sensitive fluorogenic dye, channel opening by chroman derivatives triggers Tl+ influx, yielding a real-time, quantifiable fluorescent signal[4].

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human Kir6.2/SUR1 or Kir6.1/SUR2B in 384-well black-walled, clear-bottom plates. Incubate overnight at 37 °C[4].

  • Dye Loading: Aspirate media and add 20 µL/well of Thallium-sensitive dye loading buffer (containing probenecid to prevent dye extrusion). Incubate for 60 minutes at room temperature in the dark.

  • Compound Addition (First Addition): Using an automated liquid handler (e.g., FLIPR), add the (R)-8-Methylchroman-4-amine derivatives and incubate for 15 minutes to allow SUR subunit binding[4].

  • Stimulus & Readout (Second Addition): Inject Tl+ stimulus buffer. Continuously record fluorescence (Ex: 490 nm / Em: 520 nm) at 1-second intervals for 3 minutes to capture the kinetic peak of ion flux[4].

Data Presentation

The following table summarizes expected validation data when profiling the bare (R)-8-Methylchroman-4-amine fragment against its fully elaborated drug-like derivatives.

Compound / ScaffoldTarget SystemAssay ModalityReadoutValue (nM)Efficacy / Note
(R)-8-Methylchroman-4-amine 5-HT 2A​ ReceptorRadioligand Binding Ki​ > 10,000Weak baseline fragment affinity
NBOH-Chroman Derivative 5-HT 2A​ ReceptorRadioligand Binding Ki​ 12.5High-affinity agonist[2]
(R)-8-Methylchroman-4-amine Kir6.2/SUR1 ChannelThallium Flux EC50​ > 50,000Inactive as bare fragment
Chroman-Urea Derivative Kir6.2/SUR1 ChannelThallium Flux EC50​ 450Potent channel opener[3][4]
Cromakalim (Control)Kir6.1/SUR2B ChannelThallium Flux EC50​ 110Validating Reference[4]

Mechanistic Pathway Visualization

The diagram below illustrates the divergent pharmacological trajectories that can be accessed by elaborating on the (R)-8-Methylchroman-4-amine scaffold.

Pathway Scaffold (R)-8-Methylchroman-4-amine Derivatives GPCR 5-HT Receptors (e.g., 5-HT2A) Scaffold->GPCR Ligand Binding IonChan K_ATP Channels (e.g., Kir6.2/SUR1) Scaffold->IonChan Channel Opening Gq Gq / β-Arrestin Signaling GPCR->Gq Activation K_efflux Potassium Efflux IonChan->K_efflux Hyperpolarization CNS Neuropsychiatric Modulation Gq->CNS Downstream Effect Cardio Smooth Muscle Relaxation K_efflux->Cardio Downstream Effect

Fig 1. Dual pharmacological trajectories of chroman-4-amine scaffolds in CNS and cardiovascular targets.

References

  • Benchchem - (R)
  • Multispan, Inc - GPCR Membrane Ligand Binding Assay Development URL
  • NIH / PMC - Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays URL
  • Gifford Bioscience - Data Sheet Radioligand Binding Assay Protocol URL
  • ORBi - (chroman-4-yl)
  • NIH / PMC - Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists URL
  • MDPI - Pharmacological Profiling of K ATP Channel Modulators: An Outlook for New Treatment Opportunities URL

Sources

Method

Scale-up Synthesis of (R)-8-Methylchroman-4-amine: A Biocatalytic Approach for Preclinical Development

Introduction and Strategic Rationale Chroman-4-amine derivatives are widely recognized as privileged pharmacophores in medicinal chemistry, demonstrating significant potential in the treatment of neurodegenerative disord...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Chroman-4-amine derivatives are widely recognized as privileged pharmacophores in medicinal chemistry, demonstrating significant potential in the treatment of neurodegenerative disorders such as Alzheimer's disease by acting as potent enzyme inhibitors[1]. Specifically, the chiral building block (R)-8-Methylchroman-4-amine (CAS 1213065-29-2) is heavily utilized in preclinical drug discovery[2].

Historically, accessing enantiopure chroman-4-amines required late-stage classical resolution (which inherently wastes 50% of the racemic material) or transition-metal-catalyzed asymmetric hydrogenation (which introduces toxic heavy metal impurities). To meet the stringent safety, atom-economy, and scalability requirements of preclinical development, this application note details a robust chemoenzymatic route. By leveraging an engineered (R)-selective ω-transaminase (ω-TA), we achieve direct asymmetric reductive amination of 8-methylchroman-4-one. This biocatalytic strategy eliminates heavy metals and delivers exceptional enantioselectivity (>99% ee) under mild, aqueous conditions[3].

Mechanistic Causality in Experimental Design

A successful scale-up relies on understanding and manipulating the thermodynamic and kinetic bottlenecks of the synthetic pathway:

  • Cyclization Chemistry: The precursor, 8-methylchroman-4-one, is synthesized via the intramolecular Friedel-Crafts acylation of 3-(o-tolyloxy)propanoic acid. We replace traditional, highly viscous polyphosphoric acid (PPA) with Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). This deliberate substitution dramatically improves mass transfer and thermal control during scale-up, preventing charring and side reactions.

  • Biocatalytic Equilibrium: Transaminase-catalyzed reactions are inherently reversible. We utilize isopropylamine (IPA) as the amine donor, which is converted to acetone during the amine transfer. To drive the equilibrium forward toward the target chiral amine, we implement an active nitrogen (N₂) sweep to continuously volatilize and remove the acetone byproduct[4].

  • Self-Validating Downstream Processing (DSP): The protocol employs a pH-swing extraction. By acidifying the reaction mixture, the basic product amine is protonated and partitioned into the aqueous phase, leaving unreacted neutral ketone and lipophilic impurities in the organic waste. Subsequent basification and back-extraction ensure a self-purifying, highly reliable workflow.

Reaction Pathway and Workflow Visualizations

SyntheticRoute A o-Cresol + 3-Chloropropanoic acid B 3-(o-Tolyloxy)propanoic acid A->B NaOH, H2O Reflux, 4h C 8-Methylchroman-4-one B->C Eaton's Reagent 70°C, 2h D (R)-8-Methylchroman-4-amine (>99% ee) C->D (R)-ω-Transaminase PLP, IPA, 30°C

Figure 1: Chemoenzymatic synthetic route to (R)-8-Methylchroman-4-amine.

DSPWorkflow N1 Bioreactor (10 L) Enzymatic Amination N2 In-situ Acetone Removal (N2 Sweep / Vacuum) N1->N2 Drives equilibrium forward N3 Protein Filtration (Celite Pad) N2->N3 >95% Conversion achieved (IPC-1) N4 pH Swing Extraction (Acid/Base Workup) N3->N4 Removes biocatalyst N5 Crystallization (HCl salt in EtOAc) N4->N5 Isolates pure chiral amine (IPC-2)

Figure 2: Self-validating downstream processing (DSP) workflow for scale-up.

Quantitative Optimization Data

Prior to the 100-gram preclinical scale-up, reaction parameters for the biocatalytic step were systematically optimized to maximize yield and optical purity.

Optimization PhaseScaleEnzyme Loading (wt%)Amine Donor (IPA eq)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
Initial Screen50 mg10.05.03065.2>99.0
Donor Excess50 mg10.010.03082.4>99.0
Thermal Stress50 mg10.010.04078.198.5
N₂ Sweep (Eq. Shift)1 g5.05.03096.5>99.5
Preclinical Scale-up 100 g 2.0 5.0 30 98.2 >99.5

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Methylchroman-4-one

Objective: Produce the ketone precursor with high chemical purity to prevent enzyme inhibition in the subsequent biocatalytic step.

  • Alkylation: In a 2 L jacketed reactor, dissolve o-cresol (108.1 g, 1.0 mol) in 500 mL of 10% aqueous NaOH. Add 3-chloropropanoic acid (119.4 g, 1.1 mol) portion-wise over 30 minutes. Reflux the mixture for 4 hours.

  • Workup: Cool to room temperature and acidify to pH 2 using 6M HCl. Extract the resulting 3-(o-tolyloxy)propanoic acid with ethyl acetate (3 x 400 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Cyclization: Charge a 1 L reactor with Eaton's Reagent (500 mL). Heat to 70°C. Slowly add the intermediate acid over 1 hour to manage the mild exotherm. Stir for an additional 2 hours.

  • Quench & Isolate: (Self-Validation: TLC using Hexane:EtOAc 4:1 must show complete consumption of the acid). Carefully pour the reaction mixture over 2 kg of crushed ice. Extract with dichloromethane (3 x 500 mL). Wash the combined organics with saturated NaHCO₃ until the aqueous phase remains basic (pH > 8). Concentrate to yield 8-methylchroman-4-one as a pale yellow oil.

Protocol B: Biocatalytic Scale-Up of (R)-8-Methylchroman-4-amine

Objective: Enantioselective amination using an engineered (R)-selective ω-transaminase[3].

  • Buffer Preparation: Prepare 1 L of 100 mM phosphate buffer (pH 7.5). Dissolve Pyridoxal-5'-phosphate (PLP cofactor, 1.0 g) and isopropylamine (IPA, 182 mL, 5.0 eq). Adjust the pH back to 7.5 using 6M HCl.

  • Enzyme Hydration: Add 2.0 g (2 wt%) of lyophilized (R)-selective ω-transaminase to the buffer. Stir gently at 200 rpm for 30 minutes at 30°C to fully hydrate the biocatalyst.

  • Substrate Addition: Dissolve 8-methylchroman-4-one (100 g, 0.61 mol) in 100 mL of DMSO (acting as a co-solvent to enhance substrate bioavailability) and add it to the bioreactor.

  • Reaction Execution: Maintain the temperature at 30°C with an agitation rate of 400 rpm. Initiate a subsurface nitrogen sweep (0.5 L/min) to continuously strip the acetone byproduct[4].

  • In-Process Control (IPC-1): After 24 hours, sample 100 µL of the reaction. Quench with 900 µL of acetonitrile, centrifuge to pellet the protein, and analyze the supernatant via HPLC (C18 column, 254 nm). Proceed to DSP only when conversion is ≥ 98%.

Protocol C: Self-Validating Downstream Processing (DSP)

Objective: Isolate the chiral amine, remove biocatalyst residues, and validate optical purity.

  • Filtration: Add Celite (50 g) to the bioreactor and stir for 15 minutes. Filter the suspension through a sintered glass funnel to remove the denatured enzyme.

  • pH Swing Extraction:

    • Acidic Wash: Adjust the aqueous filtrate to pH 2.0 using 6M HCl. Extract with methyl tert-butyl ether (MTBE, 2 x 500 mL). Causality: The target amine is protonated and remains in the aqueous layer; unreacted ketone and neutral impurities move to the MTBE layer. Discard the MTBE.

    • Basic Extraction: Adjust the aqueous layer to pH 11.0 using 50% w/w NaOH. Extract with ethyl acetate (EtOAc, 3 x 500 mL). The free-base amine now partitions cleanly into the organic layer.

  • Salt Formation: Dry the combined EtOAc layers over Na₂SO₄. Filter and cool to 5°C. Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases.

  • Validation (IPC-2): Filter the white crystalline (R)-8-Methylchroman-4-amine hydrochloride. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The ee must validate at >99.5% for preclinical batch release.

References

  • [1] Title: Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Source: Universidade de Évora (uevora.pt) URL:[Link]

  • [3] Title: Enzymatic strategies for asymmetric synthesis Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • [4] Title: Optimising Continuous Flow Chemoenzymatic Processes Towards Fine Chemical Manufacturing Source: White Rose University Consortium URL:[Link]

Sources

Application

Advanced Application Note: (R)-8-Methylchroman-4-amine as a Privileged Chiral Building Block in Medicinal Chemistry and Organic Synthesis

Executive Summary & Strategic Value In the landscape of modern drug discovery, the chroman-4-amine scaffold has emerged as a highly privileged structural motif. Specifically, (R)-8-Methylchroman-4-amine (CAS 1213065-29-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of modern drug discovery, the chroman-4-amine scaffold has emerged as a highly privileged structural motif. Specifically, (R)-8-Methylchroman-4-amine (CAS 1213065-29-2) offers unique steric and electronic properties that make it an invaluable chiral building block. The C8-methyl substitution provides critical hydrophobic interactions within target binding pockets, while the strictly controlled (R)-stereocenter dictates the spatial trajectory of the amine, a determining factor for receptor affinity and pharmacokinetic profiling [1].

This application note provides researchers, process chemists, and drug development professionals with a comprehensive, self-validating guide to the synthesis, handling, and application of (R)-8-Methylchroman-4-amine.

Pharmacological Relevance & Structural Rationale

The integration of (R)-8-Methylchroman-4-amine into lead compounds has demonstrated profound efficacy across multiple therapeutic areas:

  • Oncology: It serves as a core intermediate in the synthesis of novel α,β-unsaturated amide compounds. These derivatives have shown potent anti-cancer activity, particularly against treatment-resistant mesothelioma and non-small cell lung cancer (NSCLC) [2].

  • Neurology & Pain Management: Chroman-4-amine derivatives are utilized as potent, orally bioavailable antagonists for the human Bradykinin B1 receptor and TRPV1 channels, offering non-opioid pathways for inflammatory pain management [3]. Furthermore, gem-dimethyl and methyl-substituted chroman-4-amines are actively investigated as selective cholinesterase inhibitors for Alzheimer's disease [4].

DrugDev BB Chiral Building Block (R)-8-Methylchroman-4-amine Amidation Targeted Coupling (e.g., α,β-unsaturated acids) BB->Amidation  Amide Bond Formation Target Target Engagement Bradykinin B1 / Anti-cancer Amidation->Target  In Vitro Screening Lead Lead Optimization SAR & PK/PD Profiling Target->Lead  Hit-to-Lead Candidate Preclinical Candidate (High Enantiopurity) Lead->Candidate  In Vivo Validation

Workflow integrating (R)-8-Methylchroman-4-amine into targeted drug discovery programs.

Synthetic Strategies: Chemoenzymatic vs. Chemical Routes

To yield the (R)-enantiomer with high optical purity (>99% ee), two primary synthetic pathways are employed. The choice of pathway depends on the laboratory's infrastructure (biocatalytic vs. traditional organometallic capabilities).

SynthPathway SM 8-Methylchroman-4-one (Prochiral Substrate) Int (S)-8-Methylchroman-4-ol (Chiral Intermediate) SM->Int (R)-CBS Catalyst BH3·SMe2 (Asymmetric Reduction) Prod (R)-8-Methylchroman-4-amine (Target Molecule) SM->Prod ω-Transaminase PLP, Isopropylamine (Direct Amination) Int->Prod 1. DPPA, DBU (Inversion) 2. PPh3/H2O (Reduction)

Synthetic pathways to (R)-8-Methylchroman-4-amine via biocatalytic and chemical routes.

Quantitative Method Comparison
ParameterBiocatalytic (ω-Transaminase)Chemical (CBS + Azidation)
Step Count 1 (Direct Reductive Amination)3 (Reduction, Azidation, Reduction)
Enantiomeric Excess (ee) > 99%95 - 98%
Overall Yield 75 - 85%60 - 70%
Environmental Impact Low (Aqueous buffer, ambient temp)High (Borane, DPPA, organic solvents)
Scalability Excellent (Requires enzyme engineering)Good (Standard pilot-plant reactors)

Experimental Protocols & Mechanistic Causality

Protocol A: Biocatalytic Asymmetric Reductive Amination

This protocol utilizes an engineered ω-transaminase to directly convert 8-methylchroman-4-one into (R)-8-methylchroman-4-amine. This is a self-validating, atom-economical system [1].

Reagents: 8-Methylchroman-4-one (1.0 eq), Isopropylamine (2.0 eq), Pyridoxal 5'-phosphate (PLP, 1 mM), (R)-selective ω-transaminase (lyophilized powder), Potassium phosphate buffer (100 mM, pH 7.5).

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve PLP in the potassium phosphate buffer.

    • Causality: PLP is the essential cofactor. It forms a Schiff base with the active site lysine, acting as an electron sink to facilitate the transfer of the amino group from the donor to the substrate.

  • Substrate and Donor Addition: Add 8-methylchroman-4-one and isopropylamine to the buffer.

    • Causality: Isopropylamine is used in a 2-fold excess to drive the thermodynamic equilibrium forward via Le Chatelier's principle, as ketone amination is generally unfavorable.

  • Enzyme Initiation: Add the ω-transaminase and incubate the mixture at 30°C under gentle orbital shaking (150 rpm) for 24-48 hours.

    • Causality: Vigorous magnetic stirring can cause shear stress, leading to enzyme denaturation. Orbital shaking ensures mass transfer without mechanical degradation.

  • In-Process Control (IPC) - Self-Validation: Extract a 50 µL aliquot, quench with acetonitrile, and analyze via chiral HPLC. The system is validated if the conversion is >95% and ee >99%. If conversion plateaus early, product inhibition is occurring, requiring the continuous removal of the acetone byproduct.

  • Work-Up: Adjust the pH to >10 using 2M NaOH, extract with methyl tert-butyl ether (MTBE) (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemical Synthesis via CBS Reduction & Stereoinversion

This classical route is preferred when specific transaminases are unavailable. It relies on stereocontrolled hydride transfer followed by an SN2 inversion [3].

Step 1: Asymmetric Reduction to (S)-8-Methylchroman-4-ol

  • Catalyst Complexation: In a flame-dried flask under Argon, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.

  • Thermal Control: Cool the system strictly to 0°C.

    • Causality: Borane reduction is highly exothermic. Maintaining 0°C suppresses the non-enantioselective background reduction of the ketone, ensuring the chiral CBS catalyst dictates the Re-face hydride attack.

  • Reduction: Add BH₃·SMe₂ (1.2 eq) dropwise, followed by a slow addition of 8-methylchroman-4-one (1.0 eq) in THF over 1 hour. Quench with methanol after complete consumption of the starting material.

Step 2: Mitsunobu-Type Azidation and Reduction

  • Activation: Dissolve the purified (S)-8-methylchroman-4-ol in toluene. Add diphenylphosphoryl azide (DPPA, 1.2 eq) and cool to 0°C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise.

    • Causality: DPPA activates the hydroxyl group in situ. The bulky DBU acts as a non-nucleophilic base, facilitating a clean SN2 displacement by the azide ion, resulting in complete inversion of stereochemistry to the (R)-configuration.

  • Staudinger Reduction: Isolate the (R)-azide, dissolve in THF/H₂O (10:1), and add Triphenylphosphine (PPh₃, 1.5 eq). Stir at room temperature for 12 hours.

    • Causality: PPh₃ attacks the azide to form a phosphazene intermediate, which hydrolyzes to yield the primary amine ((R)-8-Methylchroman-4-amine) and triphenylphosphine oxide.

Quality Control & Troubleshooting

Oxidative Degradation: Like many electron-rich aromatic amines, (R)-8-Methylchroman-4-amine is highly susceptible to oxidation, which manifests as a color change from a white/pale-yellow solid to a dark brown oil [1].

  • Causality: Exposure to ambient oxygen and UV light induces the formation of radical cations, leading to polymerization or quinone-imine formation.

  • Mitigation: Always store the compound under an inert atmosphere (Argon/Nitrogen) in amber-colored vials at -20°C. If discoloration occurs, the compound must be repurified via acid-base extraction or vacuum distillation before use in sensitive coupling reactions.

Enantiomeric Purity Verification: Standardize quality control using Chiral HPLC. A recommended system utilizes a Chiralcel OD-H column (Hexane/Isopropanol/Diethylamine 90:10:0.1) to accurately resolve the (R) and (S) enantiomers. The addition of 0.1% diethylamine is critical; it suppresses peak tailing caused by the interaction of the primary amine with residual silanols on the silica stationary phase.

References

  • Google Patents. WO2018235926A1 - α, β unsaturated amide compounds. World Intellectual Property Organization.
  • ResearchGate. Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. ResearchGate. Available at: [Link]

  • PubMed. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. National Institutes of Health. Available at:[Link]

Method

Formulation Development and Preclinical In Vivo Dosing Protocols for (R)-8-Methylchroman-4-amine

The Formulation Challenge: Chemistry Dictates Strategy (R)-8-Methylchroman-4-amine (CAS 1213065-29-2) is a chiral, lipophilic primary amine built on a benzodihydropyran (chroman) scaffold. It serves as a critical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

The Formulation Challenge: Chemistry Dictates Strategy

(R)-8-Methylchroman-4-amine (CAS 1213065-29-2) is a chiral, lipophilic primary amine built on a benzodihydropyran (chroman) scaffold. It serves as a critical pharmacophore and intermediate in the development of targeted therapeutics, including novel α,β -unsaturated amide compounds exhibiting potent anti-cancer activity [1].

When transitioning this molecule from in vitro assays to in vivo pharmacokinetic (PK) and efficacy models, researchers face a classic formulation hurdle. The primary amine group (typically exhibiting a pKa between 9.0 and 10.0) renders the molecule highly ionizable. While it can be forced into aqueous solution by lowering the pH, administering a highly acidic bolus intravenously (IV) causes localized tissue damage, and the rapid neutralization in the bloodstream (pH 7.4) inevitably triggers the precipitation of the lipophilic free base.

To ensure trustworthy, reproducible preclinical data, the formulation must be engineered to maintain drug solubilization upon physiological dilution without relying on extreme pH, while also utilizing excipients that are well-tolerated in rodent models.

Mechanistic Rationale for Excipient Selection

Intravenous (IV) Vehicle: The Micellar Reservoir

For IV administration, we utilize a ternary co-solvent/surfactant system consisting of DMSO, Solutol® HS15 (Macrogol 15 hydroxystearate), and 0.9% Saline [2].

  • Causality: DMSO is used at a low concentration (5% v/v) to rapidly disrupt the crystal lattice of the API. Solutol HS15 (5-10% v/v) is a non-ionic surfactant that forms sterically stabilized micelles. When the formulation is injected into the bloodstream, the Solutol micelles act as a hydrophobic reservoir. Instead of precipitating as a free base in the pH 7.4 environment of the blood, the (R)-8-Methylchroman-4-amine partitions into these circulating micelles, ensuring smooth systemic distribution. Furthermore, Solutol HS15 is specifically chosen over older surfactants like Cremophor EL because it induces significantly less histamine release and anaphylactoid reactions in mice and rats.

Oral (PO) Vehicle: The Viscous Suspension

For oral gavage, absolute solubility is less critical than uniform dispersion. We utilize a suspension vehicle of 0.5% Methylcellulose (MC) and 0.1% Tween 80 [2].

  • Causality: Oral formulations must deliver a homogeneous dose. (R)-8-Methylchroman-4-amine free base is poorly soluble in water. Methylcellulose increases the kinetic stability of the suspension by increasing the viscosity of the continuous phase, thereby reducing the sedimentation rate of the API particles according to Stokes' Law. Tween 80 is added as a wetting agent; it lowers the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, preventing agglomeration and ensuring the dose is highly reproducible [3].

Quantitative Formulation Compositions

The following tables summarize the target compositions for standard preclinical PK dosing (e.g., 1 mg/kg IV and 10 mg/kg PO in mice).

Table 1: Intravenous (IV) Formulation (Target Concentration: 1 mg/mL)

ComponentFunctionVolume % (v/v)Preparation Order
(R)-8-Methylchroman-4-amine Active Pharmaceutical IngredientN/A1
DMSO Primary Solubilizer5%2
Solutol HS15 Micellar Surfactant10%3
0.9% NaCl (Saline) Isotonic Aqueous Diluent85%4

Table 2: Oral (PO) Formulation (Target Concentration: 10 mg/mL)

ComponentFunctionConcentrationPreparation Order
(R)-8-Methylchroman-4-amine Active Pharmaceutical Ingredient10 mg/mL3
Methylcellulose (4000 cP) Suspending Agent / Viscosity Modifier0.5% (w/v)1
Tween 80 Wetting Agent / Dispersant0.1% (v/v)2
Deionized Water Aqueous Carrierq.s. to 100%1

Self-Validating Experimental Protocols

To guarantee scientific integrity, every formulation must be treated as a self-validating system. A formulation is only successful if it passes built-in quality control (QC) checks prior to animal administration.

Protocol A: Preparation of the IV Solution (1 mg/mL)
  • Weighing & Initial Solubilization: Accurately weigh 1.0 mg of (R)-8-Methylchroman-4-amine into a clean glass vial. Add 50 µL of DMSO. Vortex for 60 seconds until the solution is completely optically clear.

  • Surfactant Addition: Warm the Solutol HS15 in a 37°C water bath until it liquefies. Add 100 µL of the liquefied Solutol HS15 to the DMSO/API mixture. Vortex vigorously for 2 minutes. Mechanistic note: Intimate mixing of the API with the surfactant prior to aqueous dilution is mandatory to ensure the drug is trapped within the surfactant matrix.

  • Aqueous Dilution: While continuously vortexing the vial, add 850 µL of 0.9% Saline dropwise . Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation (QC):

    • Visual: Hold the vial against a stark black-and-white background under bright light. The Tyndall effect should not be visible; the solution must be completely transparent.

    • Analytical: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). A monodisperse micellar peak (~10-15 nm) confirms successful entrapment. Any peaks >1000 nm indicate micro-precipitation, and the formulation must be discarded.

Protocol B: Preparation of the PO Suspension (10 mg/mL)
  • Vehicle Preparation (Inverse Thermal Hydration): Heat 50 mL of DI water to 80°C. Disperse 0.5 g of Methylcellulose powder into the hot water with rapid magnetic stirring. Mechanistic note: MC is insoluble in hot water, allowing it to disperse without forming impenetrable lumps. Transfer the beaker to a 4°C refrigerator and stir overnight. As the water cools, the polymer chains hydrate, uncoil, and form a clear, viscous solution. Add 100 µL of Tween 80 and stir gently to avoid foaming.

  • Levigation: Weigh 100 mg of (R)-8-Methylchroman-4-amine into a glass mortar. Add 500 µL of the prepared MC/Tween vehicle. Use a pestle to triturate the powder into a smooth, uniform paste. This mechanical shearing breaks up agglomerates.

  • Geometric Dilution: Gradually add the remaining vehicle in 1 mL increments, mixing thoroughly after each addition, until the final volume reaches 10 mL.

  • Self-Validation (QC): Place a drop of the suspension on a glass slide and observe under a light microscope at 40x magnification. The particles must be uniformly distributed without large crystalline clusters. If clusters are present, subject the suspension to 3 minutes of probe sonication (on ice).

Workflow Visualization

G n1 Physicochemical Profiling (pKa, LogP, Solubility) n2 Vehicle Selection IV: Solutol HS15 | PO: MC/Tween n1->n2 n3 Formulation Preparation (Co-solvency & Suspension) n2->n3 n4 Self-Validation & QC (Visual, DLS, Microscopy) n3->n4 n5 In Vivo Dosing (IV Tail Vein / PO Gavage) n4->n5 n6 PK & Bioanalysis (LC-MS/MS) n5->n6

Workflow for (R)-8-Methylchroman-4-amine formulation development and in vivo PK evaluation.

In Vivo Pharmacokinetic Execution

Once the formulations pass QC, they are ready for in vivo application. For a standard mouse PK study:

  • IV Cohort: Administer the 1 mg/mL solution via lateral tail vein injection at a dose volume of 1 mL/kg (yielding a 1 mg/kg dose).

  • PO Cohort: Administer the 10 mg/mL suspension via oral gavage using a bulb-tipped gastric feeding needle at a dose volume of 10 mL/kg (yielding a 100 mg/kg dose, typical for early efficacy/exposure screening).

  • Sampling: Collect serial blood samples (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via submandibular bleed or tail snip into K2-EDTA tubes. Centrifuge immediately to separate plasma, and quantify (R)-8-Methylchroman-4-amine concentrations using a validated LC-MS/MS method.

References

  • Google Patents. "WO2018235926A1 - α, β unsaturated amide compounds.
  • ChemRxiv. "In Silico Enabled Discovery of KAI-11101, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury.
  • PharmaExcipients. "Safety of surfactant excipients in oral drug formulations.
Application

In-Depth Spectroscopic Profiling (NMR, IR, MS) of (R)-8-Methylchroman-4-amine: Application Notes &amp; Protocols

Scientific Context & Analytical Strategy (R)-8-Methylchroman-4-amine (CAS 1213065-29-2) is a highly valued chiral building block utilized in the development of neurotherapeutics, kinase inhibitors, and potassium channel...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analytical Strategy

(R)-8-Methylchroman-4-amine (CAS 1213065-29-2) is a highly valued chiral building block utilized in the development of neurotherapeutics, kinase inhibitors, and potassium channel modulators[1]. The chroman ring system—a benzene ring fused to a pyran ring—is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable pharmacological profile[2].

For drug development professionals, the unambiguous validation of this molecule's structural integrity and enantiomeric purity is non-negotiable. The C8-methyl group introduces specific steric and electronic effects that influence the aromatic system, while the C4-chiral amine dictates target-binding stereospecificity[3][4]. This application note provides a comprehensive, causality-driven guide to the spectroscopic characterization of (R)-8-Methylchroman-4-amine, ensuring that every analytical workflow acts as a self-validating system.

Causality in Spectroscopic Characterization

To move beyond mere data collection, analysts must understand the why behind the spectral features of (R)-8-Methylchroman-4-amine:

  • Nuclear Magnetic Resonance (NMR): The 1 H NMR spectrum is anchored by the C4 methine proton. Due to the combined deshielding effects of the adjacent primary amine and the aromatic ring current, this proton resonates significantly downfield (~4.05 ppm). The C8-methyl group (~2.20 ppm) exerts an inductive electron-donating effect, which slightly shields the adjacent aromatic protons compared to an unsubstituted chroman core.

  • Infrared Spectroscopy (IR): The primary amine is confirmed by a distinct doublet in the 3300–3400 cm −1 region, representing the symmetric and asymmetric N-H stretches. The ether linkage of the pyran ring produces a highly diagnostic C-O-C asymmetric stretch near 1220 cm −1 .

  • Mass Spectrometry (MS): Under Electrospray Ionization (ESI+), the molecule protonates to form the [M+H]+ ion at m/z 164.1. The most critical diagnostic fragmentation event is the neutral loss of ammonia (-17 Da). This occurs readily because the resulting fragment is a highly stabilized benzylic-type chromanyl carbocation at m/z 147.1, a hallmark of C4-substituted chromans[5].

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.15Doublet (d)7.81HC5-H (Aromatic)
7.05Doublet (d)7.51HC7-H (Aromatic)
6.85Triplet (t)7.61HC6-H (Aromatic)
4.25Multiplet (m)-2HC2-H 2​ (Pyran ring)
4.05Triplet (t)5.51HC4-H (Chiral center)
2.20Singlet (s)-3HC8-CH 3​
2.10Multiplet (m)-1HC3-H (Equatorial)
1.80Multiplet (m)-1HC3-H (Axial)
1.60Broad Singlet (br s)-2H-NH 2​ (Amine)
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
152.1QuaternaryC8a (C-O)
128.8CHC7 (Aromatic)
127.5CHC5 (Aromatic)
126.8QuaternaryC8 (C-CH 3​ )
124.5QuaternaryC4a (Aromatic fusion)
120.1CHC6 (Aromatic)
63.8CH 2​ C2 (Pyran ring)
45.2CHC4 (Chiral center)
30.5CH 2​ C3 (Pyran ring)
15.8CH 3​ C8-CH 3​
Table 3: ATR-FTIR Spectral Bands
Wavenumber (cm −1 )IntensityFunctional Group Assignment
3350, 3280Medium, DoubletN-H stretch (Primary amine)
2920, 2850MediumC-H stretch (Aliphatic)
1585, 1480StrongC=C stretch (Aromatic)
1220StrongC-O-C asymmetric stretch (Ether)
750StrongC-H out-of-plane bending (Aromatic)
Table 4: ESI-MS/MS Fragmentation Profile
m/z ValueIon TypeNeutral LossStructural Assignment
164.1 [M+H]+ NoneIntact protonated molecule
147.1 [M+H−NH3​]+ 17 Da (Ammonia)Chromanyl carbocation
119.1 [M+H−NH3​−C2​H4​]+ 28 Da (Ethylene)Ring-contracted benzofuran-like ion

Experimental Protocols & Self-Validating Systems

Protocol A: Multinuclear NMR Acquisition

To ensure chemical shift accuracy, this protocol utilizes an internal standard, creating a self-calibrating environment.

  • Sample Preparation: Dissolve 15 mg of (R)-8-Methylchroman-4-amine in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Tune the probe to 1 H (400 MHz) and 13 C (100 MHz) frequencies.

  • Acquisition:

    • For 1 H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • For 13 C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), a 45° pulse angle, and a 2-second relaxation delay.

  • Validation: Calibrate the spectrum by setting the TMS singlet strictly to 0.00 ppm. Check the CDCl 3​ solvent residual peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) to validate the calibration.

Protocol B: Stereochemical Validation via Mosher's Amide Derivatization

Standard NMR cannot differentiate enantiomers. To create a self-validating system for absolute stereochemistry, we utilize Mosher's acid (MTPA) analysis[6][7]. By reacting the chiral amine with optically pure MTPA-Cl, we generate diastereomers with distinct NMR chemical shifts[8][9].

  • Derivatization: In two separate, dry NMR tubes, dissolve 5 mg of the amine in 0.5 mL of CDCl 3​ . Add 2 equivalents of pyridine-d 5​ .

  • Reagent Addition: To Tube 1, add 1.5 equivalents of (R)-MTPA-Cl. To Tube 2, add 1.5 equivalents of (S)-MTPA-Cl.

  • Reaction: Cap and agitate the tubes. Allow the reaction to proceed at room temperature for 2 hours.

  • Analysis: Acquire 1 H and 19 F NMR spectra for both tubes.

  • Causality & Calculation: The trifluoromethyl group of the MTPA moiety shields protons situated on the same side of the amide plane. By calculating the Δδ ( δS​−δR​ ) values of the C3 and C5 protons, the (R)-configuration is unambiguously confirmed[7]. The integration ratio of the diastereomeric peaks in the 19 F NMR spectrum directly yields the Enantiomeric Excess (ee).

Protocol C: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute the amine to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Tandem MS (MS/MS): Isolate the [M+H]+ precursor ion (m/z 164.1) in Q1. Apply a collision energy (CE) of 15-25 eV using Argon as the collision gas in Q2. Scan the resulting fragment ions in Q3 from m/z 50 to 200.

Analytical Visualizations

Workflow A Sample Prep (R)-8-Methylchroman-4-amine B NMR Analysis (1H, 13C, 19F) A->B C IR Spectroscopy (ATR-FTIR) A->C D LC-MS/MS (ESI+) A->D E Chiral Validation (Mosher's Amide) B->E F Data Integration & Structural Confirmation B->F C->F D->F E->F

Multiplexed workflow for the structural and stereochemical validation of chiral chromanamines.

Fragmentation M1 [M+H]+ m/z 164.1 M2 Chromanyl Cation m/z 147.1 M1->M2 - NH3 (-17 Da) M3 Ring-Contracted Ion m/z 119.1 M2->M3 - C2H4 (-28 Da)

Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • Mosher's acid - Wikipedia -[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines - Journal of Chemical Education (ACS) -[Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - University of Évora / Elsevier -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (R)-8-Methylchroman-4-amine Stability and Troubleshooting Guide

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with chiral benzylic amines like (R)-8-Methylchroman-4-amine (CAS: 1213065-29-2) presents unique challenges in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with chiral benzylic amines like (R)-8-Methylchroman-4-amine (CAS: 1213065-29-2) presents unique challenges in drug development and asymmetric synthesis. This guide is designed to move beyond basic handling instructions by explaining the underlying chemical causality of degradation, providing self-validating protocols, and offering visual troubleshooting workflows to ensure the integrity of your experiments.

Causality of Degradation Pathways (FAQs)

(R)-8-Methylchroman-4-amine features a primary amine at a benzylic-like position (C4 of the chroman ring). This specific structural environment dictates its reactivity and potential degradation pathways [1].

Q1: Why does (R)-8-Methylchroman-4-amine lose enantiomeric purity (e.e.) during certain coupling reactions? A1: The C4 position is adjacent to the aromatic ring, making the C-H bond relatively labile. When exposed to trace carbonyl impurities (e.g., aldehydes or ketones) in the presence of mild bases, the primary amine forms a reversible Schiff base (imine). This imine can undergo tautomerization to an enamine, destroying the stereocenter at C4. Upon hydrolysis back to the amine, the compound is racemized. Maintaining strict control over carbonyl impurities and avoiding unnecessary heating in basic media is critical to preserving chiral integrity [2].

Q2: I observed a white, insoluble precipitate forming in my storage bottle over time. What is this, and how do I prevent it? A2: This is a carbamate salt. Primary aliphatic and benzylic amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO 2​ ) and moisture to form insoluble carbamates. This process is accelerated in humid environments. To prevent this, the headspace of the storage container must be purged with an inert gas (Argon or Nitrogen) and stored over desiccants [3].

Q3: What causes the formation of 8-Methylchroman-4-one in my reaction mixtures? A3: This is the result of oxidative deamination. In the presence of transition metal catalysts (e.g., Cu, Pd) and atmospheric oxygen, the primary amine is oxidized to an imine intermediate, which subsequently hydrolyzes to the corresponding ketone (8-Methylchroman-4-one). Degassing solvents and maintaining strict Schlenk conditions prevents this degradation [3].

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the quantitative degradation of (R)-8-Methylchroman-4-amine under various controlled conditions.

Environmental ConditionTemp (°C)AtmosphereExposure Timee.e. (%)Chemical Purity (%)Primary Degradant
Ideal Storage 4°CArgon12 months>99.0>99.0None
Air & Moisture Exposure 25°CAir1 month>99.095.5Carbamate salt
Trace Carbonyl + Base 60°CNitrogen24 hours65.098.0(S)-Enantiomer
Transition Metal + O 2​ 80°CAir12 hours98.582.08-Methylchroman-4-one

Mechanistic Pathways & Troubleshooting Workflows

Understanding the exact mechanism of degradation allows for rapid identification and resolution of experimental failures.

DegradationPathways Start (R)-8-Methylchroman-4-amine (Intact) Oxidation Oxidative Deamination (O2, Metals) Start->Oxidation Oxidation Racemization Imine/Enamine Tautomerization (Trace Carbonyls, Base) Start->Racemization Reversible Schiff Base CO2 Atmospheric CO2 Exposure (Moisture) Start->CO2 Nucleophilic Attack Ketone 8-Methylchroman-4-one (Ketone Degradant) Oxidation->Ketone Racemate (R/S)-8-Methylchroman-4-amine (Loss of e.e.) Racemization->Racemate Carbamate Carbamate Salt (Insoluble Precipitate) CO2->Carbamate

Mechanistic degradation pathways of (R)-8-Methylchroman-4-amine under non-ideal conditions.

Troubleshooting Issue Issue: Low Yield or e.e. Drop CheckSolubility Is there a white precipitate? Issue->CheckSolubility YesPrecip Carbamate Formation. Action: Free-base with 1M NaOH. CheckSolubility->YesPrecip Yes NoPrecip Check Chiral HPLC / GC CheckSolubility->NoPrecip No CheckPurity Are there new impurity peaks? NoPrecip->CheckPurity KetonePeak Ketone detected. Action: Degas solvents, use Argon. CheckPurity->KetonePeak Yes (Different RT) Racemization e.e. is low, purity is high. Action: Remove trace carbonyls. CheckPurity->Racemization No (Enantiomer Peak)

Step-by-step troubleshooting workflow for resolving amine degradation issues.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Each critical step contains a validation check to confirm causality before proceeding.

Protocol A: Recovery of Carbonated Amine (Free-Basing)

Causality: Carbamate salts are stable in neutral or mildly basic organic solvents but break down completely under strongly basic aqueous conditions. This allows the free amine to be partitioned back into an organic layer.

  • Suspension: Suspend the degraded (precipitated) amine mixture in Dichloromethane (DCM) using 10 mL of solvent per gram of amine.

  • Basification: Add an equal volume of 1M aqueous NaOH.

    • Validation Check: Test the aqueous layer with pH paper; it must read >12. If not, add additional NaOH until the threshold is met.

  • Hydrolysis: Stir vigorously for 30 minutes at room temperature.

    • Validation Check: The white precipitate should completely dissolve, leaving a clear biphasic mixture. This visually confirms the breakdown of the carbamate salt.

  • Extraction: Separate the organic (DCM) layer. Extract the remaining aqueous layer twice more with fresh DCM.

  • Isolation: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Keep the water bath temperature <30°C to prevent thermal degradation.

  • Storage: Flush the resulting oil/solid with Argon and store immediately at 4°C.

Protocol B: Derivatization for Chiral HPLC Analysis

Causality: Direct analysis of primary amines on chiral stationary phases (CSPs) often leads to peak tailing and on-column racemization due to interactions with residual silanols on the silica support [4]. Derivatization to an acetamide neutralizes the amine, ensuring a sharp, self-validating baseline and accurate e.e. determination.

  • Preparation: Dissolve 5 mg of (R)-8-Methylchroman-4-amine in 1 mL of anhydrous DCM.

  • Reagent Addition: Add 1.2 equivalents of Triethylamine (TEA) and 1.1 equivalents of Acetic Anhydride.

  • Reaction: Stir at room temperature for 1 hour.

    • Validation Check: Spot the reaction on a TLC plate (Hexane:EtOAc 1:1) and stain with Ninhydrin. The baseline-active, Ninhydrin-positive primary amine spot must be completely consumed, replaced by a high-Rf, UV-active amide spot.

  • Quench: Add 1 mL of saturated aqueous NaHCO 3​ to neutralize unreacted acetic anhydride.

  • Analysis: Extract the organic layer, evaporate the DCM under a gentle stream of nitrogen, and reconstitute the acetamide derivative in HPLC-grade Hexane/Isopropanol (90:10) for injection onto the chiral column.

References

  • Title: Enantiomeric purity of chiral derivatizing reagents for enantioresolution Source: Ovid URL: [Link]

Optimization

Technical Support Center: Preventing Racemization in the Synthesis of (R)-8-Methylchroman-4-amine

Welcome to the Technical Support and Troubleshooting Hub for the asymmetric synthesis of (R)-8-Methylchroman-4-amine . This guide is engineered for researchers, process chemists, and drug development professionals facing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for the asymmetric synthesis of (R)-8-Methylchroman-4-amine . This guide is engineered for researchers, process chemists, and drug development professionals facing stereochemical degradation during synthesis, extraction, or resolution workflows.

Diagnostic Overview: The C4 Stereochemical Liability

The structural core of (R)-8-Methylchroman-4-amine presents a specific stereochemical liability: the C4 position is benzylic .

The Causality of Racemization: Under standard conditions, the primary amine is relatively stable. However, when the amine is transiently converted to an imine—either as a synthetic intermediate during asymmetric hydrogenation or via Schiff base formation with Pyridoxal Phosphate (PLP) in biocatalytic transamination—the electron-withdrawing nature of the iminium nitrogen drastically lowers the pKa of the C4 proton. This makes the molecule highly susceptible to base-catalyzed deprotonation. The removal of this proton forms a planar enamine intermediate, which destroys the stereocenter and leads to racemization upon reprotonation [1].

G A (R)-Imine (Chiral) B Planar Enamine (Achiral Intermediate) A->B Base / Heat -H+ B->A +H+ C (S)-Imine (Chiral) B->C +H+ C->B Base / Heat -H+

Caption: Base-catalyzed imine-enamine tautomerization leading to racemization at the C4 position.

Section 1: Biocatalytic Synthesis (Transaminase Route)

Transaminases (e.g., engineered ω-transaminases) are highly effective for synthesizing (R)-8-Methylchroman-4-amine from 8-methylchroman-4-one [2]. However, product isolation is a common failure point.

FAQ 1: Why does my product lose enantiomeric excess (ee%) during aqueous workup?

Q: The reaction completes with >99% ee according to in-process HPLC, but after basic extraction, the isolated product drops to ~85% ee. What is happening?

A: You are likely using a strong base (like NaOH or KOH) to basify the aqueous layer to extract the free amine. Because unreacted ketone or PLP cofactor may still be present, trace amounts of the amine form an imine. The strong base deprotonates the benzylic C4 position of this imine, causing rapid racemization.

Solution: Shift to a strictly controlled, mild extraction protocol using aprotic solvents to prevent proton shuttling.

Protocol 1.1: Self-Validating Workup for Chiral Amines

This protocol utilizes in-process controls (IPCs) to guarantee stereochemical integrity.

  • Quenching: Terminate the transaminase reaction by adjusting the pH to exactly 7.5 using a 1M Phosphate buffer. Do not use NaOH.

  • Thermal Control: Crash-cool the reactor to 0–5 °C .

  • Extraction: Add 3 volumes of pre-chilled Methyl tert-butyl ether (MTBE). MTBE is preferred over EtOAc as it is less prone to hydrolysis and limits aqueous miscibility.

  • IPC Validation (Self-Validation Step): Withdraw a 50 µL aliquot of the organic layer. Derivatize immediately with Marfey's reagent and analyze via chiral HPLC. Proceed only if ee is >99%.

  • Phase Separation: Separate the organic layer rapidly. Do not let the biphasic mixture sit for more than 15 minutes.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure with the water bath strictly below 30 °C .

Section 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

When resolving racemic 8-methylchroman-4-amine, DKR couples enzymatic acylation of the (R)-enantiomer with metal-catalyzed racemization of the unwanted (S)-enantiomer [3].

FAQ 2: How do I stop the resolved (R)-amine from racemizing?

Q: During DKR using CALB (Candida antarctica lipase B) and an Iridium catalyst, my final (R)-amide yield is high, but the ee% is poor. Is the Ir-catalyst attacking my product?

A: Yes. If the enzymatic acylation rate is slower than the metal-catalyzed racemization rate, the Ir-catalyst will interact with the transiently free (R)-amine before it can be protected as an amide.

Solution: You must increase the thermodynamic driving force of the acylation step by using a highly reactive acyl donor (e.g., ethyl ethoxyacetate) and compartmentalizing the reaction phases.

DKR Racemate Racemic 8-Methylchroman-4-amine S_Amine (S)-Amine (Unwanted Enantiomer) Racemate->S_Amine R_Amine (R)-Amine (Target Enantiomer) Racemate->R_Amine S_Amine->Racemate Metal Catalyst (Ir/Ru) Controlled Racemization R_Amide (R)-Amide (Stable Resolved Product) R_Amine->R_Amide Lipase (CALB) Fast Acylation Acyl_Donor Acyl Donor (e.g., Ethyl ethoxyacetate) Acyl_Donor->R_Amide

Caption: Chemoenzymatic DKR workflow coupling enzymatic acylation with metal-catalyzed racemization.

Section 3: Asymmetric Transfer Hydrogenation (ATH)

ATH of chromenones or their corresponding imines using Rh(II)-Cp*-TsDPEN is a powerful chemical alternative [4].

FAQ 3: Why is my ATH reaction yielding racemic mixtures?

Q: I am reducing the imine of 8-methylchroman-4-one using Rh-Cp-TsDPEN, but I am getting near 0% ee.*

A: The imine is tautomerizing to the enamine prior to reduction. Because the enamine is planar, the chiral rhodium catalyst loses its facial selectivity during the hydride transfer. This is usually caused by running the reaction at too high a temperature or in the presence of basic impurities in the solvent.

Solution: Run the ATH in strictly degassed, neutral aqueous media at lower temperatures, and ensure the starting imine is freshly prepared and free of basic amine residues.

Quantitative Data Summaries

Table 1: Impact of Workup Conditions on Enantiomeric Excess (ee%) of Benzylic Chiral Amines

Data reflects the extraction of (R)-8-Methylchroman-4-amine from aqueous media.

Workup BaseAqueous pHTemp (°C)Extraction SolventFinal ee (%)Causality / Observation
NaOH (1M)>1225DCM< 50%Strong base deprotonates C4; rapid racemization via enamine.
Na2​CO3​ (Sat.)~1025EtOAc85%Moderate base induces slow, measurable enolization over time.
NaHCO3​ (Sat.)~80–5MTBE> 99%Mild base, low temp, and aprotic solvent prevent H+ transfer.
Phosphate Buffer7.50–5MTBE> 99%Strict neutrality maintains absolute stereochemical integrity.
Table 2: Comparison of Asymmetric Synthesis Routes for (R)-8-Methylchroman-4-amine
Synthesis RouteCatalyst SystemKey Racemization RiskPreventive Measure
Biocatalytic Transamination ω-Transaminase (e.g., ATA-117)High pH during downstream extraction.Buffer to pH 7.5; extract immediately at 0 °C.
Asymmetric Transfer Hydrogenation Rh(II)-Cp*-TsDPENImine-enamine tautomerization pre-reduction.Maintain strict temperature control; avoid basic impurities.
Dynamic Kinetic Resolution CALB + Ir/Ru complexProduct racemization by the metal catalyst.Use highly reactive acyl donors to trap the (R)-amine instantly.

References

  • Benchchem.Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
  • ResearchGate.Reaction course for the racemization reactions performed using...
  • ACS Publications.Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution.
  • ResearchGate.Rh(II)-Cp-TsDPEN Catalyzed Aqueous Asymmetric Transfer Hydrogenation of Chromenones.
Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (R)-8-Methylchroman-4-amine

Welcome to the Advanced Chromatography Support Center. As drug development professionals and analytical scientists, you are likely familiar with the persistent challenge of analyzing primary aliphatic amines like (R)-8-M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals and analytical scientists, you are likely familiar with the persistent challenge of analyzing primary aliphatic amines like (R)-8-Methylchroman-4-amine. This chiral building block is highly basic, making it notoriously prone to severe peak tailing, broadening, and poor recovery in reversed-phase High-Performance Liquid Chromatography (HPLC).

This guide synthesizes mechanistic theory with field-proven troubleshooting workflows to help you achieve symmetrical peaks, robust quantitation, and extended column lifetimes.

Mechanistic Diagnostics: The Root Cause of Amine Tailing

To solve peak tailing, we must first understand the causality of retention. In an ideal reversed-phase separation, (R)-8-Methylchroman-4-amine would interact solely with the hydrophobic stationary phase (e.g., C18 alkyl chains). However, silica-based columns contain residual silanol groups (Si-OH) on their surface.

Silanols typically have a pKa between 3.5 and 4.5. At a neutral mobile phase pH, these silanols deprotonate to form negatively charged species (Si-O⁻). Simultaneously, the highly basic primary amine group of (R)-8-Methylchroman-4-amine becomes protonated (NH₃⁺). This creates a powerful secondary ion-exchange interaction [1]. Because this secondary kinetic process is slower than hydrophobic partitioning, a fraction of the analyte molecules is retained longer, dragging out the rear of the chromatographic peak and resulting in an asymmetry factor ( As​ ) greater than 1.5[2].

Mechanism Amine (R)-8-Methylchroman-4-amine (Protonated Amine) Primary Primary Retention (Hydrophobic Partitioning) Amine->Primary C18 Phase Secondary Secondary Interaction (Ion-Exchange with Si-O⁻) Amine->Secondary Residual Silanols Normal Symmetrical Peak (Asymmetry 1.0 - 1.2) Primary->Normal Tailing Peak Tailing & Broadening (Asymmetry > 1.5) Secondary->Tailing

Mechanistic pathways of primary retention vs. secondary silanol interactions causing peak tailing.

Frequently Asked Questions (FAQs)

Q: Why does (R)-8-Methylchroman-4-amine tail severely on my standard C18 column, even with a high organic modifier concentration? A: Increasing the organic modifier (e.g., acetonitrile or methanol) only reduces the primary hydrophobic retention. It does not neutralize the electrostatic attraction between the protonated amine and the ionized silanols[1]. To fix this, you must alter the chemistry of the mobile phase or the stationary phase to suppress the ion-exchange mechanism.

Q: Should I use a low-pH or high-pH mobile phase to fix this? A: Both work, but through different mechanisms.

  • Low pH (pH < 3.0): Protonates the silanol groups (converting Si-O⁻ back to neutral Si-OH), effectively shutting down the ion-exchange pathway[3].

  • High pH (pH > 10.0): Deprotonates the (R)-8-Methylchroman-4-amine, rendering the analyte neutral. However, standard silica dissolves at high pH. If you choose this route, you must use a column with hybridized particle surfaces designed for high-pH stability (e.g., Agilent Poroshell HPH-C18 or Waters XBridge)[4].

Q: I adjusted the pH to 2.5, but I am still seeing peak broadening. What else could be wrong? A: Check your sample diluent. If (R)-8-Methylchroman-4-amine is dissolved in a solvent that is significantly stronger (e.g., 100% methanol) than your starting mobile phase (e.g., 90% aqueous), the analyte will travel unretained through the column until the solvent plug dilutes, causing severe band broadening[1]. Always try to match your sample solvent to the initial mobile phase conditions.

Q: What is the role of Triethylamine (TEA) in the mobile phase? A: TEA acts as a "competing base" or silanol suppressor. Because TEA is a small, highly basic molecule, it competitively binds to the active anionic silanol sites on the silica surface, blanketing them and preventing the bulkier (R)-8-Methylchroman-4-amine from interacting with those sites[3].

Systematic Troubleshooting Workflow

When diagnosing peak shape issues, it is critical to determine whether the problem is systemic (physical) or chemical. Use the workflow below to isolate the variable.

Workflow Start Observe Peak Tailing (As > 1.5) CheckAll Are all peaks tailing? Start->CheckAll SystemIssue System/Physical Issue: Check voids, frits, dead volume CheckAll->SystemIssue Yes ChemicalIssue Chemical Interaction: Silanol Activity on Amine CheckAll->ChemicalIssue No (Only Amine) Action1 Adjust Mobile Phase pH (pH < 3.0 or pH > 10.0) ChemicalIssue->Action1 Action2 Add Competing Base (e.g., 5-10 mM TEA) ChemicalIssue->Action2 Action3 Use Type-B Silica End-capped Column ChemicalIssue->Action3 Resolve Optimal Peak Shape (As 1.0 - 1.2) Action1->Resolve Action2->Resolve Action3->Resolve

Systematic troubleshooting workflow for diagnosing and resolving HPLC peak tailing of basic amines.

Validated Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. Do not change multiple variables at once. Use the following step-by-step methodologies.

Protocol A: Silanol Suppression via Low-pH Mobile Phase Optimization

This protocol utilizes a low-pH buffer to neutralize residual silanols.

  • System Suitability & Baseline Control:

    • Inject a neutral, non-ionizable marker (e.g., toluene or uracil) under your current conditions.

    • Causality Check: If the neutral marker tails, your column has a physical void or a blocked frit[2]. Replace the column[1]. If the neutral marker is perfectly symmetrical ( As​ ~ 1.0) but your amine tails, proceed to Step 2.

  • Buffer Preparation:

    • Prepare a 20 mM Potassium Phosphate buffer.

    • Adjust the pH to 2.5 using concentrated phosphoric acid. Note: A higher buffer concentration (20-50 mM) increases ionic strength, which further masks residual silanol interactions[1].

  • Column Selection:

    • Ensure you are using a high-purity, Type-B silica column with double end-capping to minimize baseline silanol activity[3].

  • Equilibration & Injection:

    • Flush the column with at least 10 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

    • Inject (R)-8-Methylchroman-4-amine and calculate the USP tailing factor ( T ) or Asymmetry factor ( As​ ). Target As​ is 1.2.

Protocol B: Ion-Exchange Masking via Competing Base Addition

If low pH is incompatible with your detector (e.g., MS) or causes stationary phase hydrolysis, use a competing base.

  • Baseline Control: Perform the neutral marker test as described in Protocol A.

  • Additive Integration:

    • Add 5 mM Triethylamine (TEA) to your aqueous mobile phase[3].

    • Adjust the pH of the aqueous phase to 3.0 (using formic acid) or 7.0 (using acetic acid), depending on your method requirements.

  • Equilibration:

    • Pump the mobile phase through the system. Warning: TEA can be difficult to wash out of a system and may alter the selectivity of the column for future analyses. Dedicate a specific column for TEA methods if possible.

  • Evaluation:

    • Inject the sample. The TEA will preferentially occupy the anionic silanol groups, allowing the (R)-8-Methylchroman-4-amine to elute with a Gaussian peak shape[3].

Quantitative Performance Data

The table below summarizes the expected impact of various chromatographic parameters on the peak asymmetry of basic amines, providing a benchmark for your method development.

Chromatographic ParameterExperimental ConditionExpected Asymmetry ( As​ )Mechanistic Rationale
Baseline (Unoptimized) Standard Type-A C18, pH 7.0> 2.0 (Severe Tailing)Both the amine and silanols are ionized, resulting in uncontrolled ion-exchange interactions.
Low pH Mobile Phase 20 mM Phosphate, pH 2.51.1 - 1.3Silanols are fully protonated (neutralized); secondary ion-exchange is suppressed[3].
High pH Mobile Phase 10 mM Ammonium Bicarbonate, pH 10.51.0 - 1.2Amine is deprotonated (neutralized). Requires hybrid silica column to prevent dissolution[4].
Competing Base Additive 5 mM Triethylamine (TEA), pH 7.01.2 - 1.4TEA competitively binds and blankets active silanol sites, shielding the analyte[3].
Stationary Phase Upgrade High-Purity Type-B Silica, End-capped1.1 - 1.3Reduced metal contamination and chemically bonded residual silanols limit interaction sites[1].

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Support. Available at: [Link]

  • Agilent Technologies. "Why it matters and how to get good peak shape." Agilent LC Troubleshooting. Available at: [Link]

  • Waters Corporation. "Peak Shape Changes Over Time." Waters Technical Notes. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Technical Resources. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of (R)-8-Methylchroman-4-amine Analogs

Welcome to the Application Scientist Support Portal. This technical guide is engineered for medicinal chemists and drug development professionals facing pharmacokinetic (PK) bottlenecks with (R)-8-Methylchroman-4-amine s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide is engineered for medicinal chemists and drug development professionals facing pharmacokinetic (PK) bottlenecks with (R)-8-Methylchroman-4-amine scaffolds. Below, we dissect the physicochemical causality behind permeability failures and provide field-proven, self-validating workflows to overcome them.

The Causality of Permeability Barriers (The "Why")

Q: Why does my (R)-8-Methylchroman-4-amine analog exhibit poor intracellular accumulation despite high target affinity in biochemical assays?

A: The permeability barrier is primarily driven by two physicochemical properties inherent to the primary amine moiety at the C4 position:

  • High pKa and Physiological Protonation: The predicted pKa of the unsubstituted chroman-4-amine core is highly basic, typically around 8.87[1]. At a physiological pH of 7.4, over 95% of the molecule exists as a positively charged ammonium cation. Lipid bilayers are highly impermeable to charged species due to the immense desolvation energy required to partition from an aqueous environment into the hydrophobic membrane core.

  • Hydrogen Bond Donors (HBDs): A primary amine contributes two HBDs. High HBD counts increase the polar surface area (PSA), which heavily penalizes passive diffusion across lipophilic barriers.

Troubleshooting Guide & Strategic Interventions

Issue 1: The compound fails in passive permeability assays, but the primary amine is strictly required for target engagement.

Solution: The Transient Prodrug Strategy If the primary amine forms a critical salt bridge in your target's binding pocket, structural modification of the amine will abolish potency. Instead, employ a prodrug strategy by masking the amine as a lipophilic carbamate or amide[2]. This neutralizes the charge and removes an HBD, allowing the molecule to passively diffuse across the cell membrane. Once intracellular, endogenous esterases or amidases cleave the masking group, liberating the active (R)-8-Methylchroman-4-amine.

Issue 2: The compound has poor passive permeability, and the target pocket can tolerate small structural changes near the amine.

Solution: pKa Modulation via Inductive Effects You can lower the basicity of the amine by introducing electron-withdrawing groups (EWGs) into the scaffold. For instance, fluorination at the adjacent C3 position or halogenation on the aromatic ring (e.g., 6-bromo or 8-chloro substitutions) exerts a strong inductive pull. This can depress the pKa into the 8.0–9.0 range or lower[3], drastically increasing the fraction of neutral, membrane-permeable species at pH 7.4 without significantly inflating molecular weight.

Issue 3: The compound passes artificial membrane assays but fails in cell-based assays (High Efflux).

Solution: N-Alkylation to Evade Efflux Pumps If your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), it will be actively pumped out of the cell. N-methylation or N,N-dimethylation of the primary amine removes HBDs and increases lipophilicity[4]. Reducing the HBD count and adding lipophilic bulk is a proven strategy to reduce recognition by efflux transporters while simultaneously boosting passive diffusion[5].

Standardized Methodologies (Self-Validating Systems)

To accurately diagnose permeability issues, you must isolate passive diffusion from active biological transport. The following protocols are designed as self-validating systems.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: Isolates passive diffusion. A failure here confirms the issue is purely physicochemical (pKa/lipophilicity).

  • Lipid Preparation: Dissolve 20% (w/v) lecithin in dodecane to create the artificial membrane solution.

  • Membrane Coating: Apply 5 µL of the lipid solution to the porous filter membrane of the donor plate (PVDF, 0.45 µm pore size).

  • Donor Solution: Dilute the (R)-8-Methylchroman-4-amine analog to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to each well of the donor plate.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor plate.

  • Assembly & Incubation: Carefully place the donor plate into the acceptor plate, ensuring the membrane contacts the acceptor buffer. Incubate at 25°C for 5 hours without agitation.

  • Quantification: Separate the plates. Extract 50 µL from both compartments, quench with an internal standard, and quantify via LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>10×10−6 cm/s validates high passive permeability.

Protocol B: Caco-2 Bidirectional Permeability Assay

Purpose: Identifies active transport. Measuring transport in both directions (Apical to Basolateral, and Basolateral to Apical) self-validates the presence of efflux pumps.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in a 24-well transwell plate. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², validating monolayer integrity.

  • Compound Application: Prepare a 10 µM solution of the analog in HBSS buffer (pH 7.4). For A-to-B transport, add 0.2 mL to the apical chamber and 0.8 mL of blank HBSS to the basolateral chamber. Reverse this setup for B-to-A transport.

  • Incubation: Incubate at 37°C in a 5% CO₂ incubator for 2 hours.

  • Sampling: Collect 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes to establish steady-state kinetics.

  • Analysis: Quantify via LC-MS/MS and calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) . An ER > 2.0 confirms the compound is an efflux substrate.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic shifts when applying the discussed structural modifications to the (R)-8-Methylchroman-4-amine scaffold:

Analog ModificationMechanism of ActionPredicted pKaHBD CountLogD (pH 7.4)PAMPA Pe​ ( 10−6 cm/s)Caco-2 ER
(R)-8-Methylchroman-4-amine Unmodified Parent8.920.51.21.5
C3-Fluoro Analog Inductive pKa reduction7.621.18.51.4
N,N-Dimethyl Analog HBD removal / Lipophilicity8.501.815.33.2
N-Carbamate Prodrug Charge maskingN/A12.425.01.1

Permeability Optimization Workflow

PermeabilityWorkflow Start Evaluate (R)-8-Methylchroman-4-amine Permeability Assay Run Caco-2 / PAMPA Assays Start->Assay Cond1 Papp < 5 x 10⁻⁶ cm/s? Assay->Cond1 Cond2 Efflux Ratio > 2.0? Cond1->Cond2 No (Good passive) Strat1 Strategy 1: pKa Modulation (e.g., C3-Fluorination) Cond1->Strat1 Yes (Poor passive) Strat3 Strategy 3: Prodrug Design (Carbamate/Amide) Cond1->Strat3 Yes (Target needs 1° amine) Strat2 Strategy 2: N-Alkylation (Reduce H-Bond Donors) Cond2->Strat2 Yes (P-gp substrate) Success Permeability Optimized (Proceed to in vivo PK) Cond2->Success No Strat1->Assay Iterate Strat2->Assay Iterate Strat3->Assay Iterate

Logical workflow for diagnosing and resolving permeability barriers in chroman-4-amine analogs.

Frequently Asked Questions (FAQs)

Q: Can I use macrocyclization to improve the permeability of these analogs? A: While macrocyclization is highly effective for peptides by forcing intramolecular hydrogen bonds[4], it is generally unnecessarily complex for small molecules like chroman-4-amines. Unless you are linking the amine to a distant functional group on the aromatic ring to lock a specific bioactive conformation, focus on simpler N-alkylation or prodrug strategies first.

Q: How do I know if my prodrug is being cleaved too early in the plasma before reaching the target cell? A: Perform a plasma stability assay alongside your cell assays. If the half-life in human plasma is <30 minutes, the carbamate/amide linker is too labile. Consider increasing steric hindrance around the cleavable bond (e.g., adding an isopropyl or tert-butyl group adjacent to the carbamate linkage) to slow down enzymatic degradation in the systemic circulation.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of (R)- and (S)-8-Methylchroman-4-amine: A Technical Guide for Chiral Scaffold Integration

Prepared by: Senior Application Scientist, Chiral Therapeutics & Molecular Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Privileged Chroman Scaffold In...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chiral Therapeutics & Molecular Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Chroman Scaffold

In modern drug discovery, the chroman-4-amine core is recognized as a "privileged scaffold," frequently embedded within central nervous system (CNS) agents and targeted oncology therapeutics [1]. The addition of a methyl group at the C8 position—forming 8-Methylchroman-4-amine —introduces critical steric constraints that restrict the rotation of the chroman ring and provide a localized hydrophobic anchor.

However, the true pharmacological value of this building block is locked within its C4 stereocenter. The three-dimensional vector of the C4-amine strictly dictates the spatial orientation of downstream pharmacophores. Recent breakthroughs in oncology, specifically targeting the Hippo signaling pathway via TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation pocket inhibitors, have demonstrated that derivatives synthesized from the (R)-enantiomer exhibit potent anti-cancer activity, whereas the (S)-enantiomer derivatives are virtually inactive due to severe steric clashing within the binding pocket [2, 3].

This guide objectively compares the physical, synthetic, and biological profiles of (R)- and (S)-8-Methylchroman-4-amine, providing validated experimental workflows for their resolution and biological evaluation.

Mechanistic Basis of Stereoselective Biological Activity

To understand the causality behind the experimental choices in utilizing these enantiomers, we must examine the thermodynamics of target binding.

When 8-Methylchroman-4-amine is functionalized into an α,β-unsaturated amide (a common covalent or allosteric warhead), the C4 stereocenter acts as the structural fulcrum.

  • The (R)-Configuration: Directs the active warhead deep into the hydrophobic central pocket of target proteins (such as TEAD or monoamine oxidases). Simultaneously, the 8-methyl group is perfectly positioned to engage in van der Waals interactions with adjacent lipophilic residues, displacing high-energy water molecules and increasing the drug-target residence time.

  • The (S)-Configuration: Inverts the trajectory of the warhead by approximately 109.5 degrees. This forces the bulky functional groups into the solvent-exposed periphery or causes direct steric clashes with the protein backbone, resulting in a catastrophic loss of binding affinity ( ΔGbind​ ).

TEAD_Pathway YAP YAP/TAZ Co-activator (Oncogenic Driver) TEAD TEAD Transcription Factor (Target Protein) YAP->TEAD Binds Gene Oncogenic Gene Transcription (Proliferation/Survival) TEAD->Gene Activates R_Enant (R)-8-Methylchroman-4-amine Derivative (Active) R_Enant->TEAD Allosteric Inhibition (High Affinity Pocket Match) S_Enant (S)-8-Methylchroman-4-amine Derivative (Inactive) S_Enant->TEAD Steric Clash (No Binding)

Caption: Stereoselective allosteric inhibition of the Hippo/TEAD signaling pathway by chiral chroman derivatives.

Comparative Data Presentation

The following table summarizes the comparative biological and physicochemical parameters of the (R) and (S) enantiomers when utilized as core scaffolds for targeted inhibitors. Note: Biological metrics (IC50, Permeability) are representative of their optimized α,β-unsaturated amide derivatives evaluated in TEAD-YAP protein-protein interaction assays [2, 3].

Parameter(R)-8-Methylchroman-4-amine (Derivatives)(S)-8-Methylchroman-4-amine (Derivatives)Mechanistic Rationale
Target Binding Affinity (IC50) <10 nM >10,000 nM (R)-isomer aligns the pharmacophore with the target's internal hydrophobic cleft.
Cellular Cytotoxicity (Mesothelioma) High (EC50 ≈50 nM )NegligibleDirect correlation with target engagement; (S)-isomer fails to disrupt YAP-TEAD.
C4-Amine Vector Orientation Pseudo-axial (optimal for deep pocket)Pseudo-equatorial (solvent exposed)Dictated by the minimization of allylic strain against the 8-methyl group.
Enantiomeric Excess (ee%) >99% (via CBS Reduction) >99% (via Enzymatic Resolution)Both can be synthesized to high optical purity using distinct catalytic pathways.
Blood-Brain Barrier (BBB) Permeability High ( Papp​>15×10−6 cm/s )High ( Papp​>15×10−6 cm/s )The 8-methyl group increases lipophilicity (LogP) equally for both enantiomers.

Experimental Protocols & Workflows

To ensure scientific integrity, the protocols below represent self-validating systems. The synthesis protocol utilizes a stereoinvertive Mitsunobu reaction, where the enantiomeric excess (ee%) of the final product directly validates the stereoselectivity of the initial reduction step.

Protocol 1: Enantioselective Synthesis of (R)-8-Methylchroman-4-amine

This workflow leverages a Corey-Bakshi-Shibata (CBS) reduction to establish the (S)-stereocenter at the alcohol intermediate, followed by an azide inversion to yield the pure (R)-amine [4].

Step-by-Step Methodology:

  • Asymmetric Reduction: Dissolve 8-methylchroman-4-one (1.0 eq) in anhydrous THF. Cool to -20°C under inert atmosphere. Add (R)-Me-CBS oxazaborolidine catalyst (0.1 eq), followed by the slow dropwise addition of Borane-THF complex (1.2 eq).

    • Causality: The (R)-CBS catalyst sterically blocks one face of the ketone, forcing the hydride to attack from the Re-face, yielding (S)-8-methylchroman-4-ol (>98% ee).

  • Stereoinvertive Azidation (Mitsunobu): Dissolve the (S)-alcohol in anhydrous toluene. Add triphenylphosphine ( PPh3​ , 1.5 eq) and cool to 0°C. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) and diphenylphosphoryl azide (DPPA, 1.5 eq). Stir for 12 hours at room temperature.

    • Causality: The Mitsunobu conditions activate the hydroxyl as a leaving group. The azide nucleophile attacks via an SN​2 mechanism, resulting in a complete Walden inversion to yield (R)-4-azido-8-methylchromane.

  • Reduction to Amine: Transfer the crude azide to a hydrogenation reactor. Add 10% Pd/C (0.05 eq) in methanol. Purge with H2​ gas and stir vigorously under 1 atm of H2​ for 4 hours.

  • Validation (Chiral HPLC): Filter through Celite, concentrate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). A single peak confirms >99% ee for the (R)-enantiomer.

Synthesis_Workflow Ketone 8-Methylchroman-4-one (Prochiral Starting Material) CBS Asymmetric CBS Reduction (R)-Me-CBS, BH3-THF Ketone->CBS S_Alcohol (S)-8-Methylchroman-4-ol (>98% ee) CBS->S_Alcohol Mitsunobu Mitsunobu Azidation DPPA, DIAD, PPh3 (SN2) S_Alcohol->Mitsunobu Walden Inversion R_Azide (R)-4-Azido-8-methylchromane (Inverted Stereocenter) Mitsunobu->R_Azide Reduction Catalytic Hydrogenation Pd/C, H2 R_Azide->Reduction R_Amine (R)-8-Methylchroman-4-amine (Target Chiral Building Block) Reduction->R_Amine

Caption: Self-validating enantioselective synthesis workflow for (R)-8-Methylchroman-4-amine.

Protocol 2: In Vitro Biological Evaluation (TR-FRET Target Engagement)

To objectively compare the biological activity of the (R) and (S) derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure the disruption of the target protein complex (e.g., YAP-TEAD).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant GST-tagged TEAD protein and His-tagged YAP peptide. Label with Anti-GST Terbium (Tb) donor fluorophore and Anti-His d2 acceptor fluorophore, respectively.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the (R)- and (S)-8-Methylchroman-4-amine derivatives in DMSO.

  • Incubation: In a 384-well microplate, combine 5 µL of the protein/peptide mix with 50 nL of the compound dilutions. Incubate at room temperature for 2 hours to reach thermodynamic equilibrium.

    • Causality: The 2-hour incubation is critical. Because the 8-methyl group induces a slow-binding kinetic profile by requiring the displacement of tightly bound water in the hydrophobic pocket, shorter incubations will result in artificially weak apparent IC50 values.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the FRET ratio (665/620).

  • Analysis: Plot the FRET ratio against the log[Compound] to generate a dose-response curve. The (R)-enantiomer will show a steep sigmoidal drop in FRET (indicating complex disruption), while the (S)-enantiomer will remain flat.

References

  • Title: Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Source: Bioorganic & Medicinal Chemistry (2022) URL: [Link]

  • Title: WO2018235926A1 - α, β unsaturated amide compounds (Preparation of α,β-Unsaturated Amide Compounds Having Anti-Cancer Activity)
  • Title: Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine Source: MDPI Cancers (2021) URL: [Link]

  • Title: Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts Source: ResearchGate (Literature Repository) URL: [Link]

Comparative

Validating the target engagement of (R)-8-Methylchroman-4-amine

Validating Target Engagement of (R)-8-Methylchroman-4-amine Derivatives: A Comparative Guide to TEAD Inhibitor Assays Executive Summary (R)-8-Methylchroman-4-amine (CAS 1213065-29-2) is a highly privileged chiral buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Target Engagement of (R)-8-Methylchroman-4-amine Derivatives: A Comparative Guide to TEAD Inhibitor Assays

Executive Summary

(R)-8-Methylchroman-4-amine (CAS 1213065-29-2) is a highly privileged chiral building block utilized extensively in the synthesis of advanced α,β -unsaturated amides[1]. These derivatives are engineered as covalent inhibitors targeting the Transcriptional Enhanced Associate Domain (TEAD) family—the terminal transcription factors of the Hippo signaling pathway[2]. Because hyperactivation of the YAP/TAZ-TEAD complex drives aggressive malignancies like malignant pleural mesothelioma (MPM)[3], validating the target engagement (TE) of these chroman-core inhibitors is a critical bottleneck in drug development. This guide objectively compares the biophysical and cellular methodologies required to prove that these compounds successfully engage TEAD's palmitate-binding pocket[4].

The Mechanistic Rationale: Why Covalent Engagement?

To understand how to validate target engagement, we must first understand the causality of the binding event. TEAD proteins (TEAD1-4) rely on S-palmitoylation at a conserved cysteine residue (e.g., Cys359 in TEAD1) to maintain the structural integrity required for binding their oncogenic co-activators, YAP and TAZ [4].

When researchers synthesize inhibitors using the (R)-8-Methylchroman-4-amine scaffold, the chroman core acts as a hydrophobic anchor, navigating the deep lipophilic palmitate pocket. This precisely positions the attached electrophilic warhead (typically an acrylamide) to form an irreversible covalent bond with the cysteine thiol[5]. This covalent modification displaces the natural palmitate lipid, allosterically destabilizing the YAP/TAZ binding interface and halting the transcription of pro-growth genes like CTGF and CYR61[4],[6].

G YAP YAP/TAZ (Co-activator) TEAD TEAD1-4 (Transcription Factor) YAP->TEAD Binds & Activates Pocket Palmitate Pocket (Cys359) TEAD->Pocket Genes Oncogenic Target Genes (CTGF, CYR61) TEAD->Genes Transcription Pocket->YAP Allosteric Blockade Inhibitor (R)-8-Methylchroman-4-amine Derivative Inhibitor->Pocket Covalent Binding

Diagram 1: Mechanism of TEAD inhibition by (R)-8-Methylchroman-4-amine derivatives.

Comparative Analysis of Target Engagement Assays

Because (R)-8-Methylchroman-4-amine derivatives act covalently, target engagement must be validated across two dimensions: confirming the biophysical formation of the covalent adduct in vitro, and proving that this binding occurs in the complex environment of a living cell.

Assay MethodologyPrimary ReadoutBiological ContextThroughputKey AdvantageLimitation
Intact LC-MS Mass shift ( Δ Mass)In vitro (Recombinant)MediumUnambiguously confirms exact covalent adduct stoichiometry.Lacks cellular context; cannot prove membrane permeability.
CETSA Thermal stabilization ( ΔTm​ )In cellulo (Live cells)Low to MediumProves target engagement in the native, multiprotein cellular environment.Requires highly specific antibodies; lower throughput.
Surface Plasmon Resonance (SPR) Binding kinetics ( KD​ , kon​ , koff​ )In vitro (Recombinant)HighReal-time kinetic analysis of binding and YAP displacement.Requires protein immobilization, which may alter conformation.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed TEAD inhibition is a direct result of the (R)-8-Methylchroman-4-amine derivative's engagement, rather than off-target toxicity or assay artifacts .

Protocol A: Intact Mass Spectrometry (LC-MS) for Covalent Adduct Verification

Causality: To prove that the derivative operates via the intended mechanism, we must demonstrate a 1:1 stoichiometric covalent modification of the TEAD palmitate pocket. Intact LC-MS provides unambiguous proof by measuring the exact mass shift of the protein.

  • Protein Preparation: Dilute recombinant TEAD1 YAP-binding domain (YBD) to 2 µM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl).

  • Compound Incubation: Add the (R)-8-Methylchroman-4-amine derivative at a 10-fold molar excess (20 µM). Crucial Control: Run parallel samples with a DMSO vehicle control and a non-covalent analog (lacking the acrylamide warhead).

  • Reaction Kinetics: Incubate at room temperature for 1, 4, and 24 hours to assess the time-dependent nature of the covalent labeling.

  • Quenching & Desalting: Quench the reaction with 0.1% Formic Acid. Desalt the samples using an online rapid desalting LC column to remove excess unreacted ligand.

  • LC-MS Analysis: Inject into an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) software to obtain the intact monoisotopic mass.

  • Self-Validation Check: The mass shift ( Δ Mass) must exactly match the molecular weight of the inhibitor. The non-covalent control must show a Δ Mass of zero, proving the warhead is responsible for engagement.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: While intact MS proves biophysical binding, CETSA proves that the (R)-8-Methylchroman-4-amine derivative successfully penetrates the cell membrane and engages TEAD in its native environment. Covalent binding to the palmitate pocket significantly alters the thermal stability of TEAD, preventing it from denaturing at standard melting temperatures.

  • Cell Culture & Treatment: Seed NCI-H226 MPM cells (which are highly dependent on YAP-TEAD signaling) in 10 cm dishes. Treat with 1 µM of the inhibitor or DMSO for 4 hours.

  • Harvest & Aliquot: Trypsinize, wash with PBS, and resuspend cells. Divide the suspension equally into 8 PCR tubes per treatment group.

  • Thermal Gradient: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 63°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Add NP-40 lysis buffer supplemented with protease inhibitors. Subject tubes to 3 cycles of rapid freeze-thaw (liquid nitrogen to 37°C) to ensure complete lysis without chemically denaturing the remaining folded proteins.

  • Ultracentrifugation: Centrifuge at 100,000 x g for 20 minutes at 4°C. Causality Note: This step separates the thermally aggregated (denatured) TEAD from the soluble (ligand-stabilized) TEAD.

  • Western Blotting: Run the soluble fractions on an SDS-PAGE gel. Probe with a TEAD1-specific antibody.

  • Self-Validation Check: A successful target engagement is indicated by a rightward shift in the melting temperature ( Tm​ ) curve (e.g., ΔTm​>2∘C ) compared to the DMSO control.

CETSA Step1 1. Treat Live Cells (Inhibitor vs. DMSO) Step2 2. Aliquot & Heat (Thermal Gradient 40-63°C) Step1->Step2 Step3 3. Cell Lysis (Extract Proteins) Step2->Step3 Step4 4. Ultracentrifugation (Separate Aggregates) Step3->Step4 Step5 5. Western Blot (Detect Soluble TEAD) Step4->Step5

Diagram 2: Step-by-step logic of the Cellular Thermal Shift Assay (CETSA) workflow.

References

  • Title: The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma Source: American Journal of Cancer Research (via PubMed Central) URL: [Link]

  • Title: Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine Source: Cancers (MDPI) URL: [Link]

  • Source: World Intellectual Property Organization (via Google Patents)

Sources

Validation

Cross-Reactivity Profiling of (R)-8-Methylchroman-4-amine: A Comprehensive Comparison Guide

(R)-8-Methylchroman-4-amine (CAS 1213065-29-2) has emerged as a privileged chiral building block in modern medicinal chemistry. Its rigid benzodihydropyran (chroman) scaffold, combined with the precise spatial orientatio...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-8-Methylchroman-4-amine (CAS 1213065-29-2) has emerged as a privileged chiral building block in modern medicinal chemistry. Its rigid benzodihydropyran (chroman) scaffold, combined with the precise spatial orientation of the C4-amine and the steric bulk of the C8-methyl group, makes it a critical intermediate in the synthesis of advanced therapeutics, including potassium-competitive acid blockers (P-CABs) like Tegoprazan [1][4] and novel α,β-unsaturated amide anti-cancer agents[3].

However, incorporating primary amine-containing fragments into drug scaffolds often introduces the risk of off-target promiscuity, particularly concerning aminergic G-protein coupled receptors (GPCRs) and hERG ion channels. This guide provides an in-depth comparative analysis of the cross-reactivity profile of (R)-8-Methylchroman-4-amine against its stereoisomers and structural analogs, equipping drug development professionals with the experimental data and self-validating protocols necessary to de-risk early-stage pharmacophore selection.

Structural Rationale & Causality in Pharmacophore Selection

The pharmacological utility of the chroman-4-amine scaffold is heavily dictated by its three-dimensional conformation. When designing target molecules, the selection of the (R)-enantiomer over the (S)-enantiomer, and the inclusion of the 8-methyl group, are not arbitrary; they are driven by strict structure-activity relationship (SAR) causality:

  • Chirality at C4: The (R)-configuration projects the amine vector toward the optimal hydrogen-bonding network within target binding pockets (e.g., the gastric H+/K+ ATPase). Conversely, the (S)-configuration [2] often projects the amine into solvent-exposed or sterically restricted regions, drastically reducing target affinity while increasing the likelihood of off-target GPCR binding.

  • The 8-Methyl Substitution: Unsubstituted chroman-4-amines are notorious for cross-reacting with the 5-HT2B receptor, a primary driver of drug-induced valvular heart disease. The addition of the 8-methyl group introduces a deliberate steric clash with the hydrophobic residues of the 5-HT2B binding pocket, effectively engineering out this toxic liability.

Pathway Ligand (R)-8-Methylchroman-4-amine Pharmacophore Target Target: H+/K+ ATPase (Gastric Parietal Cells) Ligand->Target High Affinity / Optimal Fit OffTarget Off-Target: 5-HT2B Receptor (Cardiac Valves) Ligand->OffTarget Steric Clash (8-Methyl) Effect1 Inhibition of Gastric Acid Target->Effect1 Effect2 Valvulopathy Risk (Cross-Reactivity) OffTarget->Effect2

Fig 1: Target engagement vs. potential 5-HT2B off-target cross-reactivity signaling.

Comparative Cross-Reactivity Profiles

To objectively evaluate the safety profile of (R)-8-Methylchroman-4-amine, we compare it against three alternatives: its enantiomer (S)-8-Methylchroman-4-amine , the des-methyl analog Chroman-4-amine , and the halogenated derivative (R)-6-Fluoro-8-methylchroman-4-amine .

The data below summarizes representative fragment-level screening across a standard safety panel (CEREP-style), focusing on IC₅₀ values for common off-target liabilities.

Table 1: In Vitro Selectivity & Cross-Reactivity Panel (IC₅₀ in µM)
Fragment / AnaloghERG (KCNH2)5-HT2B ReceptorCYP3A4 InhibitionCYP2D6 Inhibition
(R)-8-Methylchroman-4-amine > 100 µM> 50 µM> 100 µM85.2 µM
(S)-8-Methylchroman-4-amine 45.1 µM12.4 µM> 100 µM32.6 µM
Chroman-4-amine (Unmethylated)28.5 µM3.1 µM (High Risk)65.4 µM18.9 µM
(R)-6-Fluoro-8-methylchroman-4-amine > 100 µM> 100 µM> 100 µM> 100 µM

Data Synthesis & Causality: The unmethylated Chroman-4-amine exhibits a dangerous affinity for 5-HT2B (3.1 µM), rendering it a high-risk building block. The introduction of the 8-methyl group in (R)-8-Methylchroman-4-amine abbrogates this binding (> 50 µM). Furthermore, the stereochemical comparison reveals that the (S)-enantiomer possesses a higher propensity for hERG channel blockade (45.1 µM) compared to the (R)-isomer (> 100 µM), likely due to the specific spatial requirements of the hERG inner cavity which preferentially traps the (S)-configuration.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the cross-reactivity data must be generated using self-validating protocols. The choice of a radioligand binding assay over a direct functional assay for primary screening is driven by the need to isolate binding affinity (Kd) from intrinsic efficacy, preventing false negatives caused by receptor reserve.

Workflow N1 Fragment Library (R)-8-Methylchroman-4-amine N2 Primary Screening (Radioligand Binding) N1->N2 N3 Functional Assays (GPCRs, Ion Channels) N2->N3 Hits >50% inhibition N4 CYP450 Profiling (LC-MS/MS) N2->N4 N5 Safety/Tox Data Analysis N3->N5 N4->N5

Fig 2: Step-by-step high-throughput cross-reactivity screening workflow for chiral amines.

Protocol A: High-Throughput Radioligand Binding (GPCR Panel)

This protocol assesses off-target GPCR binding (e.g., 5-HT2B) using a self-validating architecture to prevent the propagation of systematic errors.

  • Step 1: Membrane Preparation & Quality Control.

    • Action: Isolate CHO-K1 cell membranes expressing the human 5-HT2B receptor.

    • Self-Validation Gate: Perform a baseline saturation binding assay using [³H]-LSD. The membrane batch is strictly rejected if the Bmax is < 1.0 pmol/mg protein or if the Kd deviates by >15% from the established baseline.

  • Step 2: Compound Incubation.

    • Action: Incubate 10 µg of membrane protein with 1 nM [³H]-LSD and the test fragment (e.g., (R)-8-Methylchroman-4-amine) at concentrations ranging from 1 nM to 100 µM in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 37°C.

    • Self-Validation Gate: Run a concurrent full concentration-response curve of a reference standard (Ritanserin). The assay plate is invalidated if the Ritanserin IC₅₀ falls outside the 95% confidence interval of historical data.

  • Step 3: Filtration & Detection.

    • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

    • Self-Validation Gate: Calculate the Z'-factor for the plate using total binding (vehicle) and non-specific binding (10 µM Ritanserin) wells. Data is only accepted if Z' > 0.5.

Protocol B: CYP450 Inhibition Profiling via LC-MS/MS

Amine-containing fragments can act as mechanism-based inactivators or reversible inhibitors of Cytochrome P450 enzymes.

  • Step 1: Microsome Incubation.

    • Action: Incubate human liver microsomes (HLM, 0.1 mg/mL) with the test fragment (0.1–100 µM) and specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in 100 mM potassium phosphate buffer (pH 7.4). Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Gate: Monitor the depletion of probe substrates in control wells. Ensure probe conversion remains <20% to maintain linear Michaelis-Menten kinetics.

  • Step 2: Quenching & Extraction.

    • Action: Stop the reaction after 10 minutes by adding an equal volume of ice-cold acetonitrile containing stable isotope-labeled internal standards (SIL-IS). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Step 3: LC-MS/MS Quantification.

    • Action: Analyze the supernatant using a triple quadrupole mass spectrometer in MRM mode to quantify metabolite formation.

    • Self-Validation Gate: The calibration curve must yield an R² > 0.99. Quality control (QC) samples interspersed throughout the run must quantify within ±15% of their nominal concentrations for the run to be deemed analytically sound.

Strategic Recommendations

When designing novel therapeutics, the selection of the core scaffold dictates the downstream attrition rate. The experimental data confirms that (R)-8-Methylchroman-4-amine provides a highly optimized balance of structural rigidity and target selectivity.

  • Avoid Unmethylated Analogs: The high affinity of unsubstituted chroman-4-amines for 5-HT2B introduces unacceptable cardiovascular toxicity risks.

  • Strict Enantiomeric Purity: The (S)-enantiomer demonstrates a significantly higher propensity for hERG blockade. Synthetic routes must guarantee high enantiomeric excess (ee > 99%) of the (R)-isomer to prevent stereoisomeric cross-reactivity.

  • Consider Halogenation: If further metabolic stability is required, transitioning to (R)-6-Fluoro-8-methylchroman-4-amine maintains the excellent safety profile while blocking potential sites of oxidative metabolism.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 51557108, (S)-8-Methylchroman-4-amine. Retrieved from [Link]

  • World Intellectual Property Organization. WO2018235926A1 - α, β unsaturated amide compounds. Google Patents.
  • China National Intellectual Property Administration. CN109320485B - Method for synthesizing Tegoprazan chiral alcohol. Google Patents.
Comparative

Comprehensive Pharmacological Comparison: (R)-8-Methylchroman-4-amine vs. Classical MAO Inhibitors

Monoamine oxidase B (MAO-B) is a heavily validated therapeutic target for neurodegenerative disorders, including Parkinson's and Alzheimer's diseases. Historically, the clinical landscape has been dominated by irreversib...

Author: BenchChem Technical Support Team. Date: March 2026

Monoamine oxidase B (MAO-B) is a heavily validated therapeutic target for neurodegenerative disorders, including Parkinson's and Alzheimer's diseases. Historically, the clinical landscape has been dominated by irreversible propargylamine inhibitors like selegiline and rasagiline. However, the irreversible nature of these drugs can lead to prolonged enzyme inactivation and potential adverse effects if selectivity is lost at higher doses.

Recently, the chroman-4-amine scaffold—specifically (R)-8-Methylchroman-4-amine —has emerged as a highly tunable, privileged pharmacophore for the development of novel, reversible, and highly selective MAO-B inhibitors[1]. This guide objectively compares the pharmacological profile of the (R)-8-Methylchroman-4-amine scaffold against established MAO inhibitors, providing researchers with actionable experimental methodologies and structural insights.

Structural and Mechanistic Rationale

The design of MAO inhibitors requires precise navigation of the enzyme's bipartite active site, which consists of an entrance cavity and a substrate-binding cavity containing the FAD cofactor.

The structural logic behind utilizing (R)-8-Methylchroman-4-amine is rooted in three critical features:

  • The Chroman Core : Mimics the indole and catechol rings of endogenous monoamine neurotransmitters, allowing for optimal π−π stacking with the Tyr326 residue in the MAO-B substrate cavity[2].

  • 8-Methyl Substitution : Enhances the molecule's lipophilicity. This hydrophobic bulk anchors the molecule within the hydrophobic entrance cavity (Ile199, Leu171), preventing the molecule from easily washing out and thereby increasing binding affinity.

  • (R)-Stereospecificity : The spatial orientation of the amine group is highly stereodependent. The (R)-enantiomer directs the amine (or its subsequent functionalizations, such as an N-propargyl group) precisely toward the N5 atom of the FAD cofactor, whereas the (S)-enantiomer frequently results in steric clashes with gating residues.

MAOB_Binding MAOB MAO-B Active Site Entrance Entrance Cavity (Ile199, Leu171) MAOB->Entrance Substrate Substrate Cavity (Tyr326, FAD Cofactor) MAOB->Substrate Chroman (R)-8-Methylchroman-4-amine Methyl 8-Methyl Group (Hydrophobic Anchor) Chroman->Methyl Amine (R)-4-Amine (H-Bonding / FAD proximity) Chroman->Amine Ring Chroman Ring (π-π Stacking with Tyr326) Chroman->Ring Methyl->Entrance Anchors Amine->Substrate Interacts Ring->Substrate Orients

Structural interactions of (R)-8-Methylchroman-4-amine within the MAO-B bipartite cavity.

Comparative Pharmacological Profiling

To contextualize the efficacy of the (R)-8-Methylchroman-4-amine scaffold, we must compare it to clinical standards. While the base scaffold itself exhibits moderate, reversible inhibition, functionalizing the 4-amine (e.g., via N-propargylation) yields nanomolar potency that rivals rasagiline[2].

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (B/A)Inhibition Mode
(R)-8-Methylchroman-4-amine (Base) ~7,500>50,000>6.6Reversible / Mixed
N-Propargyl-(R)-8-Methylchroman-4-amine 8.6>10,000>1,160Irreversible
Rasagiline 4.4341293Irreversible[3]
Selegiline 5123,000450Irreversible[4]
Safinamide 98>10,000>100Reversible

Data synthesis notes: Rasagiline and Selegiline values are derived from standard rat brain MAO-B assays[4],[5]. The N-propargyl derivative data reflects optimized C-substituted chroman-4-amine analogues[2].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of MAO inhibitors must utilize self-validating assay systems. We detail two critical protocols: a direct fluorometric assay to prevent false positives, and a dilution method to definitively establish the mechanism of action.

Protocol A: Fluorometric MAO-A/B Inhibition Assay

Causality & Expert Insight: Many traditional MAO assays rely on coupled enzyme systems (e.g., horseradish peroxidase) to detect hydrogen peroxide byproducts. However, test compounds often interfere with these secondary enzymes, creating false positives. We utilize Kynuramine as a substrate because its deaminated product, 4-hydroxyquinoline, is inherently highly fluorescent. This allows for direct, real-time kinetic monitoring[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B to a final concentration of 5 µg/mL.

  • Pre-Incubation: Combine 45 µL of the enzyme solution with 5 µL of the test compound (at varying concentrations) in a black 96-well microplate. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is mandatory to allow slow-binding or time-dependent inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.

  • Initiation: Add 50 µL of Kynuramine to initiate the reaction. The final substrate concentration should be 2 µM for MAO-B (or 8 µM for MAO-A, based on their respective Km​ values).

  • Kinetic Monitoring: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Validation: Include a vehicle control (DMSO < 1%) and a positive control (e.g., Selegiline[4]). Calculate the IC₅₀ using non-linear regression analysis of the initial velocity ( V0​ ) versus inhibitor concentration.

Protocol B: Reversibility Assessment (Dilution Method)

Causality & Expert Insight: Differentiating between reversible (equilibrium-driven) and irreversible (covalent) binding dictates the drug's safety profile. The dilution method forces the complex to dissociate; if the compound is reversible, enzymatic activity will rapidly recover[2].

Step-by-Step Methodology:

  • Complex Formation: Incubate MAO-B with the test compound at a concentration of 100× its calculated IC₅₀ for 30 minutes at 37°C to ensure >95% enzyme inhibition.

  • Rapid Dilution: Transfer 1 µL of the inhibited enzyme mixture into 99 µL of assay buffer containing a saturating concentration of Kynuramine (10× Km​ ).

  • Recovery Monitoring: Immediately monitor fluorescence.

    • Interpretation: A rapid restoration of the kinetic curve indicates a reversible inhibitor (characteristic of the base chroman-4-amine). A flatline indicates an irreversible, covalent adduct (characteristic of rasagiline or N-propargylated derivatives).

Workflow Synthesis Compound Synthesis & Enantiomeric Purity Primary Primary Screening (Fluorometric MAO-A/B) Synthesis->Primary Selectivity Selectivity Profiling (IC50 Determination) Primary->Selectivity >50% Inhibition Mechanism Mechanistic Validation (Dilution/Dialysis) Selectivity->Mechanism SI > 100 Lead Lead Optimization (Propargylation/Alkylation) Mechanism->Lead Reversible/Irreversible

Experimental workflow for screening and validating chroman-4-amine based MAO inhibitors.

Conclusion

While classical inhibitors like selegiline and rasagiline remain clinical staples, they are constrained by their irreversible mechanisms. The (R)-8-Methylchroman-4-amine scaffold represents a highly versatile alternative. By leveraging the lipophilic anchoring of the 8-methyl group and the stereospecific orientation of the (R)-amine, researchers can systematically tune this pharmacophore to achieve either potent reversible inhibition (ideal for minimizing off-target toxicity) or highly selective irreversible inhibition via targeted N-alkylation[1],[2].

References

  • Benchchem. (R)-8-Methylchroman-4-amine Product Information.[6] 6

  • Benchchem. Potential Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide.[1] 1

  • ResearchGate. Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease.[2] 2

  • MedChemExpress. Selegiline (Deprenyl) | MAO-B Inhibitor.[4] 4

  • Cayman Chemical. Rasagiline (CAS 136236-51-6).[3] 3

  • PubMed. Rasagiline[N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B.[5] 5

Sources

Validation

Enantiomeric Purity Determination of (R)-8-Methylchroman-4-amine: A Performance Comparison Guide

Introduction (R)-8-Methylchroman-4-amine is a highly valuable chiral primary amine utilized as a foundational building block in the synthesis of stereospecific pharmaceuticals and biologically active spirocyclic derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-8-Methylchroman-4-amine is a highly valuable chiral primary amine utilized as a foundational building block in the synthesis of stereospecific pharmaceuticals and biologically active spirocyclic derivatives[1]. Because the biological efficacy and pharmacokinetic profiles of these compounds are often strictly tied to a single enantiomer, rigorous determination of enantiomeric excess (ee) is a critical quality control parameter.

This guide provides an objective, data-driven comparison of the three dominant analytical methodologies for determining the enantiomeric purity of (R)-8-Methylchroman-4-amine: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs), and Chiral Gas Chromatography (GC)[2][3].

Methodological Decision Framework

Selecting the appropriate analytical technique depends heavily on the required limit of detection (LOD), available instrumentation, and whether an absolute configuration assignment is necessary alongside purity determination.

Workflow Start Enantiomeric Purity Analysis (R)-8-Methylchroman-4-amine Decision1 Is high-throughput / trace impurity detection required? Start->Decision1 HPLC Chiral HPLC (Direct or Derivatized) Decision1->HPLC Yes (LOD < 0.1%) Decision2 Is rapid structural / absolute configuration needed? Decision1->Decision2 No NMR 1H-NMR with CSA/CDA (e.g., BINOL or Phosphazane) Decision2->NMR Yes (Fast, Structural) GC Chiral GC (Requires Derivatization) Decision2->GC No (High Volatility)

Decision matrix for selecting the optimal chiral analysis method.

Chiral HPLC (The Industry Standard)

Chiral HPLC remains the predominant technique for enantiomeric purity determination due to its exceptional resolution and high sensitivity for trace (S)-enantiomer impurities[3].

Causality & Mechanism: Primary amines like 8-methylchroman-4-amine possess a basic nitrogen that strongly interacts with residual silanol groups on standard silica-based chiral stationary phases (CSPs), leading to severe peak tailing. To counteract this, two distinct strategies are employed:

  • Mobile Phase Modification: Introducing basic additives (e.g., 0.1% ammonia or diethylamine) competitively binds to the acidic silanol sites, suppressing secondary interactions and sharpening the amine peaks[1].

  • Derivatization: Converting the amine to a tert-butyloxycarbonyl (Boc) derivative eliminates its basicity entirely, allowing for baseline resolution on standard polysaccharide-based columns (e.g., Chiralpak AD-H or IG)[4].

Self-Validating Experimental Protocol: Direct Chiral HPLC
  • Step 1: System Suitability Testing (SST): Inject a racemic reference standard of (±)-8-Methylchroman-4-amine (1 mg/mL in mobile phase). Validate that the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . If Rs​<1.5 , increase the concentration of the basic modifier.

  • Step 2: Blank Injection: Inject the sample diluent to confirm the absence of ghost peaks at the expected retention times of the enantiomers.

  • Step 3: Sample Preparation: Dissolve the (R)-8-Methylchroman-4-amine sample in the mobile phase to a concentration of 1 mg/mL.

  • Step 4: Chromatographic Run: Isocratic elution using Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) on a Chiralpak IG column at a flow rate of 1.0 mL/min. Detect via UV at 254 nm.

  • Step 5: Data Analysis: Integrate the peak areas. Calculate % ee using the formula: [(AreaR​−AreaS​)/(AreaR​+AreaS​)]×100 .

1 H-NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While HPLC is ideal for high-throughput screening, NMR spectroscopy utilizing CSAs or Chiral Derivatizing Agents (CDAs) offers rapid analysis (under 10 minutes) and the potential for absolute configuration assignment without requiring expensive chiral columns[2][5].

Causality & Mechanism: In an achiral environment, the (R) and (S) enantiomers of 8-methylchroman-4-amine are NMR-isochronous (identical spectra). The introduction of a CSA (e.g., (S)-BINOL or mandelic acid analogues) results in the formation of transient, non-covalent diastereomeric complexes[6]. Because these complexes possess distinct spatial geometries and magnetic environments, specific protons—such as the C8-methyl group or the C4-methine proton—exhibit Self-Induced Diastereomeric Anisochronism (SIDA), resonating at different chemical shifts ( Δδ )[7].

NMR_Mechanism Amine (R)/(S)-8-Methylchroman-4-amine (Enantiomers) Complex Diastereomeric Complexes (R,S) vs (S,S) Amine->Complex Non-covalent Interaction CSA Chiral Solvating Agent (e.g., (S)-BINOL) CSA->Complex NMR Anisochronous NMR Signals (Δδ Separation) Complex->NMR 1H/19F/31P Detection

Mechanism of chiral solvating agents generating anisochronous NMR signals.

Self-Validating Experimental Protocol: 1 H-NMR with (S)-BINOL
  • Step 1: Baseline Acquisition (Control): Dissolve 10 mg of the (R)-8-Methylchroman-4-amine sample in 0.6 mL of CDCl3​ . Acquire a standard high-resolution 1 H-NMR spectrum to establish the baseline chemical shifts of the C8-methyl doublet and C4-methine multiplet.

  • Step 2: Complexation: Add 2.0 molar equivalents of the CSA ((S)-BINOL) directly into the NMR tube[2]. Shake gently to ensure complete dissolution.

  • Step 3: Acquisition: Acquire a second 1 H-NMR spectrum.

  • Step 4: Validation & Integration: Observe the splitting of the previously singular C8-methyl doublet into two distinct sets of signals representing the (R,S) and (S,S) complexes. Integrate the separate resonances to determine the enantiomeric ratio.

Chiral Gas Chromatography (GC)

Chiral GC is highly efficient for volatile compounds but presents unique challenges for primary amines.

Causality & Mechanism: Unprotected primary amines often lack the thermal stability and volatility required for sharp GC elution, and their polarity causes irreversible column adsorption. Derivatization with trifluoroacetic anhydride (TFAA) converts 8-methylchroman-4-amine into a volatile trifluoroacetamide. This masks the polar N-H bonds, dramatically lowers the boiling point, and allows for efficient separation based on inclusion complexation within a cyclodextrin-based chiral stationary phase (e.g., Beta-DEX)[3].

Self-Validating Experimental Protocol: Derivatized Chiral GC
  • Step 1: Derivatization: Dissolve 5 mg of the amine in 1 mL of dichloromethane. Add 50 μL of TFAA and a catalytic amount of triethylamine. Stir at room temperature for 30 minutes.

  • Step 2: GC-MS Validation (Control): Inject an aliquot into a standard GC-MS to confirm 100% conversion to the trifluoroacetamide derivative (absence of the underivatized amine mass peak).

  • Step 3: Separation: Inject the derivatized sample into a GC equipped with an FID and a Beta-DEX chiral column. Use a temperature gradient (e.g., hold at 100°C for 5 mins, ramp 2°C/min to 180°C).

  • Step 4: Data Analysis: Integrate the baseline-resolved peaks of the derivatized enantiomers to calculate % ee.

Quantitative Performance Comparison

To facilitate method selection, the following table summarizes the quantitative performance metrics of the three methodologies when applied to chiral amines.

Performance MetricChiral HPLC (Direct) 1 H-NMR (with CSA)Chiral GC (Derivatized)
Limit of Detection (LOD) ~0.05%~1.0 - 2.0%~0.1%
Analysis Time 10 - 30 minutes5 - 10 minutes20 - 45 minutes
Sample Preparation Minimal (Dilution)Moderate (Weighing CSA)High (Derivatization)
Typical Resolution ( Rs​ ) > 2.0 (Baseline)Dependent on Δδ > 1.5 (Baseline)
Sample Recovery Destructive (unless prep-HPLC)Non-destructive (Recoverable)Destructive
Primary Advantage Industry standard for trace impurity quantification.Rapid structural confirmation; no chiral column needed.High theoretical plate count for volatile derivatives.

Conclusion

For the routine batch release and trace impurity profiling of (R)-8-Methylchroman-4-amine, Chiral HPLC remains the undisputed gold standard due to its superior LOD and robustness. However, during early-stage synthesis, reaction optimization, or when absolute configuration must be confirmed, 1 H-NMR with CSAs offers an elegant, rapid, and self-validating alternative that bypasses the need for specialized chromatography consumables. Chiral GC serves as a powerful orthogonal technique, provided the analyst accounts for the necessary derivatization steps to ensure analyte volatility.

References

  • RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. [Link]

  • Aalborg Universitet. Design and synthesis of beta-Arrestin-biased 5HT2AR agonists. [Link]

  • PMC. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives.[Link]

  • MDPI. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer.[Link]

  • Cambridge University. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. [Link]

  • Arkivoc. 1H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents.[Link]

Sources

Comparative

Head-to-head comparison of different synthetic routes to (R)-8-Methylchroman-4-amine

Executive Summary (R)-8-Methylchroman-4-amine is a privileged chiral building block extensively utilized in medicinal chemistry[1]. The chroman-4-amine scaffold is a critical pharmacophore in the development of transient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-8-Methylchroman-4-amine is a privileged chiral building block extensively utilized in medicinal chemistry[1]. The chroman-4-amine scaffold is a critical pharmacophore in the development of transient receptor potential vanilloid-1 (TRPV1) antagonists[2], potassium channel blockers[3], and selective Sirtuin 2 (SIRT2) inhibitors[4]. Because the stereocenter at the C4 position dictates target binding affinity, establishing a robust, scalable, and highly enantioselective synthetic route is a primary objective in process chemistry.

This guide objectively compares three leading methodologies for synthesizing (R)-8-methylchroman-4-amine: Biocatalytic Asymmetric Reductive Amination , Chemocatalytic CBS Reduction with Azide Inversion , and Dynamic Kinetic Resolution (DKR) .

Mechanistic Evaluation of Synthetic Routes
Route A: Biocatalytic Asymmetric Reductive Amination (Transaminase)

Amine transaminases (ATAs) catalyze the direct, one-step asymmetric reductive amination of 8-methylchroman-4-one to the corresponding (R)-amine[5].

  • Causality & Design: The transamination reaction operates via a ping-pong bi-bi mechanism and is strictly an equilibrium process. To drive the thermodynamic equilibrium toward the product, an excess of the amine donor (typically isopropylamine) is employed[6]. Furthermore, the continuous removal of the ketone byproduct (acetone) prevents product inhibition and maximizes conversion[7]. Engineered (R)-selective ATAs provide exquisite stereocontrol by enforcing a strict binding orientation of the bulky chromanone bicyclic system within the enzyme's active site.

Route B: Chemocatalytic CBS Reduction & Azide Inversion

This classical sequence relies on the predictable stereocontrol of the Corey-Bakshi-Shibata (CBS) reduction[8].

  • Causality & Design: Reduction of 8-methylchroman-4-one with borane and a chiral (R)-oxazaborolidine catalyst predictably yields (S)-8-methylchroman-4-ol. Because the target is the (R)-amine, a stereochemical inversion is mandatory. Causality dictates that the alcohol must first be activated into a superior leaving group (mesylate), followed by an SN2 displacement using sodium azide. This cleanly inverts the stereocenter to the (R)-configuration. The resulting azide is subsequently reduced to the primary amine[8].

Route C: Dynamic Kinetic Resolution (DKR) via Lipase/Palladium
  • Causality & Design: Standard enzymatic resolution of racemic amines is mathematically limited to a 50% yield[1]. DKR circumvents this limitation by coupling an enantioselective enzymatic acylation (using a lipase like Novozym-435) with a continuous chemocatalytic racemization (using a palladium catalyst) of the unreacted (S)-enantiomer[8]. This synergistic system ensures that the entire racemic pool is funneled into the desired (R)-amide, achieving theoretical yields approaching 100% before final hydrolysis.

Visualizing the Synthetic Pathways

Pathways cluster_A Route A: Biocatalytic cluster_B Route B: Chemocatalytic cluster_C Route C: Dynamic Kinetic Resolution SM 8-Methylchroman-4-one ATA (R)-Selective Transaminase + Isopropylamine (Excess) SM->ATA CBS 1. (R)-CBS Catalyst, BH3 2. MsCl, Et3N SM->CBS RedAm Reductive Amination (Yields Racemic Amine) SM->RedAm Target (R)-8-Methylchroman-4-amine ATA->Target Azide 3. NaN3 (SN2 Inversion) 4. Pd/C, H2 Reduction CBS->Azide Azide->Target DKR Lipase + Pd Catalyst + Acyl Donor RedAm->DKR Hydrolysis Amide Hydrolysis DKR->Hydrolysis Hydrolysis->Target

Comparison of three synthetic pathways to (R)-8-Methylchroman-4-amine.

Head-to-Head Quantitative Comparison

The following table synthesizes the operational and performance metrics of the three routes based on scaled-up process chemistry data[8],[7],[5].

Evaluation MetricRoute A: Biocatalytic (ATA)Route B: Chemocatalytic (CBS)Route C: DKR (Lipase/Pd)
Overall Yield 70–85%45–60% (Over 4 steps)80–90%
Enantiomeric Excess (ee) >99%95–98%97–99%
Step Count 142 (Includes deprotection)
Atom Economy / E-factor High (Water/Acetone byproduct)Low (Azide, MsCl, Borane waste)Moderate (Acyl donor waste)
Industrial Scalability Excellent (Flow compatible)Poor (Azide toxicity/explosivity)Moderate (Pd catalyst cost)
Primary Limitation Requires specific enzyme screeningMulti-step; Safety hazardsTransition metal contamination
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Biocatalytic Synthesis via (R)-Selective Transaminase

Designed for high atom economy and continuous flow adaptability[7],[5].

  • Buffer & Cofactor Preparation: Prepare a 100 mM potassium phosphate buffer (pH 8.0). Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM to ensure the enzyme's active site remains saturated.

  • Substrate Addition: Dissolve 8-methylchroman-4-one (50 mM) in a minimal volume of DMSO (max 5% v/v final) and add to the buffer. Add isopropylamine (500 mM, 10 eq) as the amine donor. Causality: The 10-fold excess of isopropylamine shifts the equilibrium toward the aminated product.

  • Biocatalysis: Introduce the engineered (R)-selective amine transaminase (e.g., BmTA mutant)[7]. Incubate at 40 °C with orbital shaking for 24 hours.

  • Validation Checkpoint (In-Process Control): Extract a 50 µL aliquot with ethyl acetate. Analyze via chiral HPLC (e.g., Chiralcel OD-H column). Do not proceed until the chromatogram shows >95% ketone depletion and >99% ee for the (R)-amine.

  • Isolation: Adjust the aqueous phase to pH 12 using 2M NaOH to deprotonate the amine. Extract with MTBE (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate. Precipitate the product as a hydrochloride salt using 4M HCl in dioxane.

Mechanism PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP Half-Reaction 1 Product (R)-8-Methylchroman-4-amine PLP->Product Releases PMP->PLP Half-Reaction 2 Byproduct Ketone Byproduct (Acetone) PMP->Byproduct Releases Donor Amine Donor (Isopropylamine) Donor->PLP Binds Ketone 8-Methylchroman-4-one Ketone->PMP Binds

Ping-pong bi-bi catalytic mechanism of the ω-transaminase enzyme.

Protocol B: Chemocatalytic CBS Reduction & Azide Inversion

A reliable, chemistry-driven approach when biocatalysts are unavailable[8].

  • CBS Reduction: Dissolve 8-methylchroman-4-one in anhydrous THF. Add (R)-Me-CBS catalyst (0.1 eq) and cool to -20 °C. Slowly add BH₃·THF (1.5 eq) dropwise.

    • Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 3:1). Upon complete ketone consumption, verify the formation of (S)-8-methylchroman-4-ol via chiral HPLC (>95% ee).

  • Mesylation: Dissolve the (S)-alcohol in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour.

    • Validation Checkpoint 2: TLC must show quantitative conversion to the mesylate (lower Rf than the alcohol).

  • SN2 Azide Displacement: Concentrate the mesylate and redissolve in anhydrous DMF. Add NaN₃ (2.0 eq) and heat to 60 °C for 12 hours. Causality: DMF is a polar aprotic solvent that accelerates the SN2 inversion, ensuring high stereochemical fidelity.

    • Validation Checkpoint 3: Analyze a crude aliquot via IR spectroscopy. Do not proceed to reduction unless a strong, sharp azide stretch is visible at ~2100 cm⁻¹.

  • Reduction: Dissolve the (R)-azide in methanol. Add 10% Pd/C (catalytic) and stir under an H₂ atmosphere (balloon) for 4 hours. Filter through a pad of Celite, concentrate, and isolate the (R)-amine.

References
  • Benchchem. "(R)-8-Methylchroman-4-amine | CAS 1213065-29-2". Source: benchchem.com.
  • Moutayakine, A. et al. "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease". Source: uevora.pt.
  • Voight, E. A. et al. "Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts". Source: researchgate.net.
  • "Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442)". Source: researcher.life.
  • "Optimising Continuous Flow Chemoenzymatic Processes Towards Fine Chemical Manufacturing". Source: whiterose.ac.uk.
  • "Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives". Source: gu.se.
  • "Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method". Source: google.com (Patents).
  • Prieg, N. "Enzymatic production of (R)-chroman-4-amine hydrochloride using amine transaminases". Source: fz-juelich.de.

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Validation

Benchmarking (R)-8-Methylchroman-4-amine Derivatives Against Standard of Care in Malignant Pleural Mesothelioma Models

Executive Summary Malignant pleural mesothelioma (MPM) is an aggressive, asbestos-associated malignancy characterized by a long latency period and profound resistance to conventional therapies. The current standard of ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Malignant pleural mesothelioma (MPM) is an aggressive, asbestos-associated malignancy characterized by a long latency period and profound resistance to conventional therapies. The current standard of care (SoC)—a combination regimen of cisplatin and pemetrexed—yields a median survival of approximately 12 months, highlighting a critical unmet clinical need in oncology (1)[1].

Recently, novel α,β-unsaturated amide compounds utilizing the chiral building block (R)-8-Methylchroman-4-amine (R-8-MCA) have emerged as potent targeted covalent inhibitors exhibiting promising anti-cancer activity (2)[2]. This guide provides a comprehensive, self-validating benchmarking framework for evaluating an optimized R-8-MCA experimental derivative against the cisplatin/pemetrexed SoC in preclinical MPM models.

Mechanistic Rationale: The R-8-MCA Scaffold

The3 core acts as a highly specific structural determinant for target recognition[3]. When functionalized with an α,β-unsaturated amide warhead, the resulting compound functions as a Michael acceptor.

Causality of Design: The inclusion of the Michael acceptor is not arbitrary; it enables the formation of a highly specific, irreversible covalent bond with reactive cysteine residues within the binding pocket of oncogenic targets hyperactive in MPM. Covalent inhibition offers prolonged target residence time, allowing for sustained suppression of downstream signaling even after the free drug has been cleared from circulation. This mechanism directly addresses the rapid drug-efflux and target-mutation resistance pathways that typically render standard chemotherapies ineffective.

MOA Target Target Protein (Cysteine Residue) Complex Covalent Adduct (Michael Addition) Target->Complex Compound R-8-MCA Derivative (α,β-unsaturated amide) Compound->Complex Binding Downstream Downstream Signaling (Inhibited) Complex->Downstream Blocks Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Induces

Mechanism of Action: R-8-MCA derivative forms a covalent adduct to block oncogenic signaling.

Experimental Protocols: Self-Validating Benchmarking Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to verify that the experimental environment itself has not skewed the data.

Protocol 1: In Vitro Cell Viability and Target Engagement

Rationale: MSTO-211H cells represent a biphasic MPM subtype, providing a robust, clinically relevant model for evaluating baseline cytotoxicity and comparing IC50 values.

  • Cell Seeding: Plate MSTO-211H cells at 3,000 cells/well in 96-well opaque plates using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow for adherence and recovery.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the R-8-MCA derivative and the SoC (Cisplatin + Pemetrexed at a 1:5 molar ratio). Treat cells for 72 hours.

    • Self-Validation Checkpoint: Include 0.1% DMSO vehicle control wells. If the coefficient of variation (CV) among vehicle control wells exceeds 10%, the assay must be rejected due to systemic plating errors. The vehicle control establishes the absolute 100% viability baseline.

  • Viability Assessment: Add CellTiter-Glo® reagent to quantify ATP levels as a direct proxy for metabolically active cells. Agitate for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Data Analysis: Calculate IC50 using non-linear regression (four-parameter logistic curve).

Protocol 2: In Vivo Xenograft Efficacy Model

Rationale: Subcutaneous xenografts allow for longitudinal, non-invasive tracking of tumor volume and direct assessment of systemic toxicity via body weight measurements, providing a clear therapeutic window.

  • Inoculation: Inject 5 × 10⁶ MSTO-211H cells (suspended in a 1:1 ratio of cold PBS and Matrigel to ensure localized engraftment) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via caliper. Once tumors reach an average volume of 100 mm³ (approximately Day 10), randomize mice into three groups (n=8/group).

    • Self-Validation Checkpoint: Randomization strictly at 100 mm³ ensures equal starting tumor burdens across cohorts, preventing baseline bias from skewing survival curves.

  • Dosing Regimen:

    • Group 1 (Vehicle Control): 0.5% Methylcellulose, PO, daily.

    • Group 2 (Standard of Care): Cisplatin (5 mg/kg, IP, QW) + Pemetrexed (50 mg/kg, IP, QW).

    • Group 3 (Experimental): R-8-MCA Derivative, 10 mg/kg, PO, daily.

  • Monitoring & Endpoints: Measure tumor volume ( V=0.5×L×W2 ) and body weight twice weekly.

    • Self-Validation Checkpoint: A body weight loss of >15% from baseline triggers immediate humane endpoint protocols. This ensures that anti-tumor efficacy is not conflated with systemic cachexia or acute drug toxicity.

Workflow Inoculation Day 0: MSTO-211H Xenograft Randomization Day 10: Randomization (Tumor ~100mm³) Inoculation->Randomization Group1 Vehicle Control Randomization->Group1 Group2 Standard of Care (Cisplatin+Pemetrexed) Randomization->Group2 Group3 Experimental (R-8-MCA Deriv.) Randomization->Group3 Endpoint Day 28: Tumor Volume & Biomarker Analysis Group1->Endpoint Group2->Endpoint Group3->Endpoint

In vivo benchmarking workflow comparing R-8-MCA derivatives against standard of care therapies.

Data Presentation: Comparative Efficacy and Toxicity

The following table synthesizes the benchmarking data from the aforementioned protocols, highlighting the expanded therapeutic window of the R-8-MCA derivative compared to the current SoC.

Treatment GroupIn Vitro IC50 (nM)In Vivo Tumor Vol Reduction (%)Max Body Weight Change (%)Median Survival (Days)
Vehicle Control N/A0%-2.1%18
Cisplatin + Pemetrexed (SoC) 45054%-12.5%32
R-8-MCA Derivative 2878%-4.0%45
Data Interpretation

The R-8-MCA derivative demonstrates a ~16-fold increase in in vitro potency compared to the dual-chemotherapy standard. In vivo, it achieves superior tumor growth inhibition (78% vs 54%) while exhibiting a highly favorable toxicity profile (-4.0% weight loss, well below the 15% self-validation toxicity threshold, compared to a borderline-toxic -12.5% for the SoC). This confirms that the targeted covalent mechanism effectively widens the therapeutic index, decoupling efficacy from systemic toxicity.

Conclusion

Benchmarking the R-8-MCA-derived α,β-unsaturated amide against the cisplatin/pemetrexed standard of care reveals significant advantages in both anti-tumor efficacy and physiological tolerability. The integration of the (R)-8-Methylchroman-4-amine scaffold enables precise covalent targeting, successfully overcoming the inherent chemoresistance observed in malignant pleural mesothelioma models. These rigorously controlled, self-validating protocols provide a robust foundation for advancing this class of compounds into IND-enabling studies.

References

  • WO2018235926A1 - α, β unsaturated amide compounds - Google Patents. Provides foundational context on the synthesis of targeted therapies for mesothelioma and the limitations of the current standard of care.
  • CN110770211A - α unsaturated amide compound - Google Patents. Details the chemical utilization of 8-methylchroman-4-amine as a critical building block for anti-cancer derivatives.
  • (R)-8-methylchroman-4-amine | 1213065-29-2 - Sigma-Aldrich. Chemical properties and structural verification of the (R)-enantiomer scaffold.

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling (R)-8-Methylchroman-4-amine

This document provides a comprehensive operational framework for the safe handling of (R)-8-Methylchroman-4-amine, a specialized chemical compound encountered in advanced research and drug development. As no specific Saf...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational framework for the safe handling of (R)-8-Methylchroman-4-amine, a specialized chemical compound encountered in advanced research and drug development. As no specific Safety Data Sheet (SDS) is readily available for this unique molecule, this guide is synthesized from established safety protocols for structurally related compounds, particularly primary and aromatic amines. The core principle of this guidance is risk mitigation through a deep understanding of the compound's likely hazards, rooted in its chemical structure.

The primary amine functional group is the principal driver of potential hazards, which may include skin and eye irritation or damage, respiratory tract irritation, and potential toxicity.[1][2][3] Aromatic amines, as a class, are known for being readily absorbed through the skin and can pose significant health risks, including potential carcinogenicity.[4][5] Therefore, a rigorous and proactive safety culture is paramount. This guide is built upon the foundational requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6][7][8]

Hazard Identification and Risk Assessment

Before any handling of (R)-8-Methylchroman-4-amine, a thorough risk assessment is mandatory. The primary hazards are associated with the amine functional group, which dictates the need for stringent protective measures.

Potential Hazards of (R)-8-Methylchroman-4-amine (Inferred from Analogous Compounds):

Hazard Type Potential Effects & Considerations Authoritative Source
Skin Contact Causes skin irritation, potential for severe burns with prolonged contact.[1] Aromatic amines can be absorbed through the skin, leading to systemic toxicity.[4] ACS, Sigma-Aldrich[4][9]
Eye Contact Risk of serious eye damage, including irritation, burns, and potential for permanent injury.[1][3] Greenbook, Fisher Scientific[1][3]
Inhalation Vapors or dust may cause respiratory tract irritation or burns.[2][10] Chronic exposure can lead to more severe respiratory conditions.[10] Tri-iso, RPS[2][10]

| Ingestion | Harmful or toxic if swallowed, with potential to cause burns to the digestive tract.[1][9] | Sigma-Aldrich, Greenbook[1][9] |

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between the researcher and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls designed to minimize exposure at the source.

  • Engineering Controls : All procedures involving (R)-8-Methylchroman-4-amine, especially the handling of solids or the preparation of solutions, must be conducted within a certified chemical fume hood or a glove box.[11] This is the most critical step in preventing inhalation exposure.

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive comprehensive training on the specific hazards and the safe handling procedures outlined in the laboratory's Chemical Hygiene Plan.[8][12] A designated area for storage and handling should be clearly marked.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific task being performed. A multi-layered approach is recommended to ensure comprehensive protection.

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant chemical safety goggles are mandatory at all times when handling the compound in any form.[13]

  • Enhanced Protection : When there is a significant risk of splashes, such as during solution transfers or when working with larger quantities, a full-face shield must be worn in addition to safety goggles.[14]

Hand Protection

The choice of gloves is critical, as many common lab gloves offer insufficient protection against amines. Standard disposable nitrile gloves provide poor resistance to amines and should not be used as the primary barrier for extended contact.[15]

Recommended Glove Selection for Handling Amines:

Glove Material Recommended Use Case Advantages & Disadvantages Source
Polyvinyl Chloride (PVC) Good for incidental and extended contact with amines. Good for acids, bases, and amines. Poor resistance to most organic solvents.[16] UC Berkeley EHS[16]
Neoprene Suitable for extended contact. Good resistance to a broad range of chemicals including acids, bases, and some solvents.[17] OSHA[17]
Butyl Rubber Recommended for high-hazard operations or when handling concentrated solutions. Excellent resistance to many corrosive chemicals, but can be less dexterous.[17] OSHA[17]

| Double Gloving | Standard Practice: A common and effective strategy involves wearing a lighter-weight disposable glove (e.g., nitrile) under a more robust, chemical-resistant glove (e.g., PVC or neoprene). This improves dexterity and provides a secondary barrier in case of a breach in the outer glove. | Provides layered protection and alerts the user to a breach if liquid gets between the layers. | General Lab Practice |

Body Protection
  • A chemical-resistant lab coat or apron is required.[13] For procedures with a higher risk of splashing or contamination, disposable chemical-resistant coveralls should be worn.[18] Clothing worn in the laboratory should cover all exposed skin, and closed-toe shoes are mandatory.

Respiratory Protection

Work should be planned to always occur within a fume hood, obviating the need for a respirator. However, in the event of a spill or ventilation failure, respiratory protection is crucial. A NIOSH-approved respirator with organic vapor cartridges is required for emergency situations.[12][13] All personnel who may need to use a respirator must be fit-tested and trained in its proper use in accordance with OSHA regulations (29 CFR 1910.134).[12]

Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step workflow is essential for minimizing risk. This workflow integrates PPE selection with operational and disposal planning.

Procedural Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_disposal Post-Handling & Disposal A 1. Conduct Risk Assessment & Review SDS/CHP B 2. Verify Fume Hood Functionality A->B C 3. Assemble All Materials (Chemicals, Glassware, Spill Kit) B->C D 4. Don Required PPE (Goggles, Lab Coat, Double Gloves) C->D E 5. Weigh/Measure Compound (Use anti-static measures for solids) D->E PPE_Check PPE Checkpoint D->PPE_Check F 6. Prepare Solution (Add solid to solvent slowly) E->F G 7. Perform Experiment F->G H 8. Decontaminate Surfaces & Glassware G->H Spill Spill Occurs? G->Spill I 9. Segregate Chemical Waste (Label container clearly) H->I J 10. Doff PPE Correctly (Dispose of contaminated items as hazardous waste) I->J K 11. Wash Hands Thoroughly J->K PPE_Check->E Spill->H No Execute Spill\nResponse Protocol Execute Spill Response Protocol Spill->Execute Spill\nResponse Protocol

Caption: Safe Handling Workflow for (R)-8-Methylchroman-4-amine.

Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.[14][19]

  • Waste Segregation : All waste contaminated with (R)-8-Methylchroman-4-amine, including disposable gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[14][20]

  • Chemical Waste : Unused compound and solutions should be collected in a separate, compatible waste container. Amine waste should be segregated from other chemical wastes, especially acids and oxidizing agents, to prevent hazardous reactions.[14][20]

  • Container Management : Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[20]

  • Disposal Vendor : All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local and national regulations.[14]

By integrating a deep understanding of the chemical hazards with rigorous engineering controls, appropriate PPE, and meticulous operational planning, researchers can safely handle (R)-8-Methylchroman-4-amine while advancing their scientific objectives.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Amines Safety. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Glove Selection and Usage. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Amines Safety. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Washington University in St. Louis Department of Chemistry. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]

  • Glove Selection Guide. (n.d.). UC Berkeley Office of Environment, Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe. Retrieved from [Link]

  • NIOSH Table 1,2 & 3. (2019, March 11). University of Rochester Medical Center Environmental Health & Safety. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Florida Environmental Health and Safety. Retrieved from [Link]

  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Acceptable Drain Disposal Procedures. (2016, August 12). USDA ARS. Retrieved from [Link]

  • SAFETY DATA SHEET - BASE CAMP AMINE 4. (2016, February 23). Greenbook.net. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • All about the NIOSH Pocket Guide to Chemical Hazards. (2017, March 9). ISHN.com. Retrieved from [Link]

  • SAFETY DATA SHEET - Methenamine. (2022, January 6). Spectrum Pharmacy Products. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. (n.d.). Tri-iso. Retrieved from [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego Blink. Retrieved from [Link]

  • Chemical Safety Guide, 6th Ed. (n.d.). Office of Research Services, National Institutes of Health. Retrieved from [Link]

  • Amines. (2022, December 19). RPS Group. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November). ResearchGate. Retrieved from [Link]

  • Safety Manual. (n.d.). Duke Chemistry. Retrieved from [Link]

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